molecular formula C40H50N8O6 B15582057 Daclatasvir-13C2,d6

Daclatasvir-13C2,d6

Katalognummer: B15582057
Molekulargewicht: 746.9 g/mol
InChI-Schlüssel: FKRSSPOQAMALKA-NYMKCBTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Daclatasvir-13C2,d6 is a useful research compound. Its molecular formula is C40H50N8O6 and its molecular weight is 746.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H50N8O6

Molekulargewicht

746.9 g/mol

IUPAC-Name

trideuterio(113C)methyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuterio(113C)methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5+1D3,6+1D3

InChI-Schlüssel

FKRSSPOQAMALKA-NYMKCBTJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Dossier: Isotopic Characterization of Daclatasvir-13C2,d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the isotopically labeled compound Daclatasvir-13C2,d6, focusing on its molecular weight and related physicochemical properties. It also outlines relevant experimental protocols and the mechanism of action of Daclatasvir.

Molecular Weight and Isotopic Composition

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4][5] The isotopically labeled variant, this compound, incorporates two Carbon-13 atoms and six Deuterium atoms. This labeling is crucial for various research applications, including metabolic studies and use as an internal standard in quantitative bioanalysis.

The molecular formula of standard Daclatasvir is C40H50N8O6.[1][3][6][7] For this compound, the formula is C38 13C2 H44 D6 N8 O6.[8][9][10] The calculated molecular weight of this labeled compound is approximately 746.91 g/mol .[8]

The following table summarizes the key molecular data for Daclatasvir and its isotopically labeled form.

CompoundMolecular FormulaMolecular Weight ( g/mol )
DaclatasvirC40H50N8O6738.88[1][6][7]
This compound C38 13C2 H44 D6 N8 O6 746.91 [8]

Mechanism of Action: HCV NS5A Inhibition

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[3] By binding to the N-terminus of NS5A, Daclatasvir disrupts its function, thereby inhibiting the formation of new viral particles.[4]

Daclatasvir_Mechanism_of_Action cluster_virus HCV Life Cycle HCV_RNA HCV RNA NS5A_Protein NS5A Protein HCV_RNA->NS5A_Protein Translation Replication_Complex Replication Complex (Viral RNA Replication) NS5A_Protein->Replication_Complex Formation Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly Leads to New_Virions New Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir Daclatasvir->NS5A_Protein Inhibits

Daclatasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.

Experimental Protocols

The following outlines a general methodology for assessing the in vitro efficacy of antiviral compounds like Daclatasvir.

Objective: To determine the concentration of the antiviral agent that inhibits 50% of HCV RNA replication (EC50).

Methodology:

  • Cell Culture:

    • Huh-7 cells harboring an HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Cells are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of Daclatasvir.

    • A vehicle control (e.g., DMSO) is included.

  • Incubation:

    • Plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect to occur.

  • Quantification of HCV RNA:

    • Total cellular RNA is extracted from the cells.

    • HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

    • The results are normalized to an internal control housekeeping gene.

  • Data Analysis:

    • The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log concentration of Daclatasvir and fitting the data to a dose-response curve.

Experimental_Workflow Start Start Cell_Seeding Seed HCV Replicon Cells in 96-well Plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of Daclatasvir Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction RT_qPCR Quantify HCV RNA via RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis Calculate EC50 RT_qPCR->Data_Analysis End End Data_Analysis->End

Workflow for determining the in vitro antiviral efficacy of Daclatasvir.

References

Synthesis and Characterization of Daclatasvir-¹³C₂,d₆: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Daclatasvir-¹³C₂,d₆, an isotopically labeled version of the potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir (B1663022). This labeled compound is crucial for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to support pharmacokinetic and metabolism studies.

Introduction

Daclatasvir is a first-in-class, direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2][3] By binding to NS5A, Daclatasvir inhibits both viral RNA replication and virion assembly.[4] The use of stable isotope-labeled internal standards, such as Daclatasvir-¹³C₂,d₆, is the gold standard in quantitative bioanalysis, as it allows for the precise and accurate measurement of the drug in biological matrices by correcting for variability in sample preparation and instrument response.[5][6]

Synthesis of Daclatasvir-¹³C₂,d₆

While a specific, detailed, publicly available protocol for the synthesis of Daclatasvir-¹³C₂,d₆ is not available due to the proprietary nature of drug development, a general synthetic route can be inferred from the published synthesis of unlabeled Daclatasvir and other isotopically labeled analogues.[7][8][9] The synthesis would involve the incorporation of two ¹³C atoms and six deuterium (B1214612) atoms at specific, stable positions within the molecule. The labeling is typically introduced via isotopically enriched starting materials.

A plausible synthetic strategy would involve the coupling of key labeled intermediates. Based on the structure of Daclatasvir, the isotopic labels are likely incorporated into the valine-derived portions of the molecule.

Generalized Synthetic Workflow

The synthesis of Daclatasvir can be broadly divided into the formation of the central biphenyl-diimidazole core and the subsequent coupling with the amino acid side chains. For the labeled analogue, the synthesis would be adapted to use ¹³C and deuterium-labeled N-(methoxycarbonyl)-L-valine.

G cluster_0 Biphenyl-diimidazole Core Synthesis cluster_1 Labeled Side Chain Synthesis cluster_2 Final Assembly A 4,4'-Diacetylbiphenyl B Bromination A->B C Substitution with L-proline derivative B->C D Cyclization to form imidazole (B134444) rings C->D G Deprotection of Core D->G E L-Valine-¹³C₂,d₆ F Protection (e.g., Methoxycarbonyl) E->F H Coupling of Core and Labeled Side Chains F->H G->H I Purification H->I J Daclatasvir-¹³C₂,d₆ I->J

Caption: Generalized synthetic workflow for Daclatasvir-¹³C₂,d₆.
Experimental Protocols

The following are generalized experimental protocols based on the synthesis of unlabeled Daclatasvir. Researchers should adapt these with appropriate safety precautions and optimization for the labeled reagents.

Step 1: Synthesis of the Biphenyl-diimidazole Core

  • Bromination of 4,4'-Diacetylbiphenyl: 4,4'-Diacetylbiphenyl is treated with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent to yield the corresponding α-bromoketone.

  • Substitution with L-proline derivative: The α-bromoketone is reacted with a protected L-proline derivative (e.g., Boc-L-proline) in the presence of a base to form the diester intermediate.

  • Cyclization: The diester is treated with a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) at elevated temperatures to facilitate the cyclization and formation of the two imidazole rings, yielding the protected biphenyl-diimidazole core.

Step 2: Preparation of the Labeled Side Chain

  • N-protection of L-Valine-¹³C₂,d₆: Commercially available L-Valine-¹³C₂,d₆ is reacted with methyl chloroformate in the presence of a base to yield N-(methoxycarbonyl)-L-valine-¹³C₂,d₆.

Step 3: Final Coupling and Purification

  • Deprotection: The protecting groups on the pyrrolidine (B122466) nitrogens of the biphenyl-diimidazole core are removed under acidic conditions.

  • Coupling: The deprotected core is coupled with N-(methoxycarbonyl)-L-valine-¹³C₂,d₆ using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in an appropriate solvent.

  • Purification: The final product, Daclatasvir-¹³C₂,d₆, is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Daclatasvir-¹³C₂,d₆

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Daclatasvir-¹³C₂,d₆.

Physicochemical Properties
PropertyValue
Molecular FormulaC₃₈¹³C₂H₄₄D₆N₈O₆
Molecular Weight746.90 g/mol [10]
AppearanceSolid[10]
Analytical Characterization
TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to be similar to that of unlabeled Daclatasvir, with the notable absence of signals corresponding to the six deuterated positions. The integration of the remaining proton signals should be consistent with the structure.
¹³C NMR The carbon NMR spectrum will show signals for all carbon atoms. The signals for the two ¹³C-labeled carbons will exhibit enhanced intensity.
Mass Spectrometry (MS) High-resolution mass spectrometry should confirm the accurate mass of the molecular ion, consistent with the molecular formula C₃₈¹³C₂H₄₄D₆N₈O₆. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, with the isotopic labels being retained in specific fragments, which is useful for setting up MRM transitions in quantitative assays.
HPLC/UPLC The retention time of Daclatasvir-¹³C₂,d₆ in reversed-phase HPLC or UPLC is expected to be very similar to that of unlabeled Daclatasvir. The method should demonstrate high chemical and radiochemical purity (typically >98%).
LC-MS/MS Parameters for Bioanalysis

Daclatasvir-¹³C₂,d₆ is primarily used as an internal standard in LC-MS/MS assays. The following table summarizes typical parameters for such an analysis.[5][6]

ParameterDaclatasvirDaclatasvir-¹³C₂,d₆ (Internal Standard)
Precursor Ion (m/z) [M+H]⁺[M+H]⁺ (shifted by +8 Da)
Product Ion (m/z) Specific fragment ionsCorresponding shifted fragment ions
Retention Time ~2.15 min~2.12 min

Mechanism of Action and Relevant Pathways

Daclatasvir's primary mechanism of action is the inhibition of the HCV NS5A protein. NS5A is a multifunctional protein that plays a crucial role in the HCV life cycle, including RNA replication and the assembly of new virus particles.[2][3]

cluster_0 HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly Inhibition_Replication Inhibition of Replication Complex Inhibition_Assembly Inhibition of Virion Assembly Replication_Complex->HCV_RNA RNA Replication Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to Daclatasvir->Inhibition_Replication Daclatasvir->Inhibition_Assembly

Caption: Daclatasvir's inhibition of the HCV NS5A protein.

In some studies, Daclatasvir, in combination with Sofosbuvir, has been shown to mitigate hepatic fibrosis through the downregulation of the TNF-α/NF-κB signaling pathway.[11] This represents a downstream, host-mediated effect of viral clearance and inflammation reduction.

Daclatasvir Daclatasvir/ Sofosbuvir TNFa TNF-α Daclatasvir->TNFa NFkB NF-κB TNFa->NFkB Hepatic_Fibrosis Hepatic Fibrosis NFkB->Hepatic_Fibrosis

Caption: Downregulation of the TNF-α/NF-κB pathway.

Conclusion

Daclatasvir-¹³C₂,d₆ is an indispensable tool for the clinical development and therapeutic drug monitoring of Daclatasvir. Its synthesis requires specialized expertise in isotopic labeling. Thorough characterization by mass spectrometry, NMR, and HPLC is critical to ensure its suitability as an internal standard for robust and reliable bioanalytical methods. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

The Mechanism of Action of Daclatasvir: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Daclatasvir is a potent, first-in-class, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). With pangenotypic activity and a high barrier to resistance, Daclatasvir has become a cornerstone of combination therapies for chronic HCV infection. This technical guide provides a comprehensive overview of the molecular mechanism of action of Daclatasvir as an NS5A inhibitor, intended for researchers, scientists, and drug development professionals. The guide details the binding interaction of Daclatasvir with NS5A, the functional consequences on the HCV life cycle, and the mechanisms of resistance. Furthermore, it provides detailed protocols for key experimental assays used to characterize the activity of NS5A inhibitors.

Introduction to NS5A and its Role in the HCV Life Cycle

The Hepatitis C virus nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for the viral life cycle, despite having no known enzymatic activity. NS5A is a multifunctional protein involved in both viral RNA replication and virion assembly. It exists in two phosphorylated states, basal- and hyper-phosphorylated, which are thought to regulate its diverse functions. NS5A, in conjunction with other viral and host factors, orchestrates the formation of the membranous web, a complex intracellular membrane structure that serves as the site of HCV RNA replication. Additionally, NS5A is implicated in the transport of newly synthesized viral genomes from the replication complex to the sites of virion assembly.

Daclatasvir's Interaction with NS5A

Daclatasvir exerts its antiviral effect by binding directly to the N-terminal domain I of NS5A. Structural and molecular modeling studies suggest that Daclatasvir, a symmetrical molecule, binds to the dimeric form of NS5A. This binding is proposed to occur at a cleft at the dimer interface.

Key amino acid residues within NS5A's domain I are critical for Daclatasvir binding and are the primary sites of resistance-associated substitutions (RASs). The most notable of these are at positions L31 and Y93 . Mutations at these sites can significantly reduce the binding affinity and efficacy of Daclatasvir. The binding of Daclatasvir to NS5A induces a conformational change in the protein, locking it in a state that is incompatible with its functions in viral replication and assembly.

It is important to note that direct binding affinity data, such as the dissociation constant (Kd), for Daclatasvir and NS5A are not widely available in published literature. The potency of the drug is primarily characterized by its half-maximal effective concentration (EC50) in cell-based replicon assays.

Functional Consequences of Daclatasvir Binding

The binding of Daclatasvir to NS5A disrupts the protein's functions at two critical stages of the HCV life cycle: RNA replication and virion assembly.

Inhibition of HCV RNA Replication

Daclatasvir's primary mechanism of action is the inhibition of HCV RNA replication. By binding to NS5A, Daclatasvir prevents the proper formation of the membranous web, the specialized intracellular compartment where viral replication occurs. This disruption of the replication complex architecture effectively halts the synthesis of new viral RNA.

HCV_Replication_and_Daclatasvir_Inhibition cluster_cell Hepatocyte HCV_virion HCV Virion Endocytosis Endocytosis HCV_virion->Endocytosis Uncoating Uncoating & Genome Release Endocytosis->Uncoating HCV_RNA Viral RNA (+ strand) Uncoating->HCV_RNA Ribosome Host Ribosome HCV_RNA->Ribosome Membranous_Web Membranous Web (Replication Complex) HCV_RNA->Membranous_Web Polyprotein HCV Polyprotein Ribosome->Polyprotein Proteolysis Proteolytic Cleavage Polyprotein->Proteolysis NS_proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolysis->NS_proteins Structural_proteins Structural Proteins (Core, E1, E2) Proteolysis->Structural_proteins ER_membrane Endoplasmic Reticulum Membrane NS_proteins->ER_membrane ER_membrane->Membranous_Web NS5A-mediated RNA_replication RNA Replication (dsRNA intermediate) Membranous_Web->RNA_replication New_HCV_RNA New Viral RNA (+ strand) RNA_replication->New_HCV_RNA Assembly Virion Assembly New_HCV_RNA->Assembly Lipid_droplets Lipid Droplets Structural_proteins->Lipid_droplets Lipid_droplets->Assembly NS5A-mediated RNA transfer New_virion New HCV Virion Assembly->New_virion Release Release (Exocytosis) New_virion->Release Daclatasvir Daclatasvir Daclatasvir->Membranous_Web Blocks Formation Daclatasvir->Assembly Blocks RNA Transfer Inhibition_Replication Inhibition Inhibition_Assembly Inhibition

Caption: HCV Replication Cycle and Daclatasvir Inhibition Points.

Inhibition of Virion Assembly

In addition to its role in replication, NS5A is crucial for the assembly of new virus particles. It is believed to mediate the transfer of newly synthesized viral genomes from the replication complex to the lipid droplets, where the structural proteins are located and where virion assembly is initiated. Daclatasvir's binding to NS5A also disrupts this process. By altering the conformation and localization of NS5A, Daclatasvir prevents the efficient delivery of viral RNA to the assembly sites, thereby inhibiting the production of new, infectious virions.

Quantitative Analysis of Daclatasvir's Antiviral Activity

The potency of Daclatasvir is typically quantified by its half-maximal effective concentration (EC50) in HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. The level of replication is often measured using a reporter gene, such as luciferase.

Table 1: In Vitro Activity of Daclatasvir Against Wild-Type HCV Genotypes
HCV GenotypeReplicon TypeEC50 (pM)Reference
1aSubgenomic50
1bSubgenomic9
2aSubgenomic71-103
2a (JFH-1)Full-length28
3aHybrid120-870
4aHybrid12
5aHybrid33
Table 2: In Vitro Activity of Daclatasvir Against Common NS5A Resistance-Associated Substitutions (RASs) in Genotype 1b
NS5A SubstitutionFold Change in EC50 vs. Wild-TypeReference
L31V28
Y93H24
L31V + Y93H>14,000

Mechanisms of Resistance to Daclatasvir

Resistance to Daclatasvir primarily arises from specific amino acid substitutions in the N-terminal domain I of NS5A. These resistance-associated substitutions (RASs) reduce the binding affinity of Daclatasvir to its target. The most clinically significant RASs occur at positions L31 and Y93. While single mutations at these sites can confer a moderate level of resistance, the combination of mutations at both positions can lead to a very high level of resistance. It is hypothesized that these substitutions allow the NS5A protein to maintain its function even in the presence of the bound inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Daclatasvir.

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the EC50 of an antiviral compound.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

  • Daclatasvir (or other test compounds).

  • DMSO (vehicle control).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of Daclatasvir in culture medium. The final concentrations should typically range from picomolar to micromolar. Prepare a vehicle control with the same concentration of DMSO as the highest drug concentration.

  • Compound Addition: Remove the medium from the cells and add 100 µL of the prepared compound dilutions or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare Serial Dilutions of Daclatasvir incubate_24h->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h lyse_cells Lyse Cells incubate_72h->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for HCV Replicon Assay.

Biotinylated-Daclatasvir Pulldown Assay

This assay is used to demonstrate the direct interaction of Daclatasvir with NS5A in a cellular context.

Materials:

  • HCV replicon cells.

  • Biotinylated Daclatasvir analog.

  • DMSO (vehicle control).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-conjugated magnetic beads.

  • Wash buffer (e.g., lysis buffer).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody against NS5A.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Treat HCV replicon cells with the biotinylated Daclatasvir analog or DMSO for 18 hours.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Lysate Incubation: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated drug-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against NS5A.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the NS5A protein using a chemiluminescence substrate.

Expected Outcome: A band corresponding to NS5A should be detected in the eluate from cells treated with the biotinylated Daclatasvir analog, but not in the DMSO control, demonstrating a specific interaction.

Pulldown_Assay_Logic cluster_cell_culture Cell Culture & Lysis cluster_pulldown Pulldown cluster_detection Detection treat_cells Treat HCV Replicon Cells with Biotinylated Daclatasvir lyse_cells Lyse Cells to Release Protein Complexes treat_cells->lyse_cells add_beads Add Streptavidin Beads to Cell Lysate lyse_cells->add_beads incubate Incubate to Allow Biotin-Streptavidin Binding add_beads->incubate wash_beads Wash Beads to Remove Non-specific Proteins incubate->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins sds_page SDS-PAGE elute_proteins->sds_page western_blot Western Blot sds_page->western_blot probe_ns5a Probe with Anti-NS5A Antibody western_blot->probe_ns5a detect_signal Detect Chemiluminescent Signal probe_ns5a->detect_signal

Caption: Logical Workflow of a Biotin-Streptavidin Pulldown Assay.

HCV Virion Assembly and Release Assay

This assay can be used to assess the effect of a compound on the production of infectious virus particles.

Materials:

  • Huh-7.5 cells.

  • In vitro transcribed full-length HCV RNA.

  • Electroporator.

  • Culture medium.

  • Daclatasvir (or other test compounds).

  • Reagents for quantifying infectious virus (e.g., TCID50 assay or focus-forming unit assay).

  • Reagents for quantifying extracellular HCV RNA (qRT-PCR).

Procedure:

  • Electroporation: Electroporate Huh-7.5 cells with in vitro transcribed full-length HCV RNA.

  • Cell Seeding: Seed the electroporated cells in culture plates.

  • Compound Treatment: After cell attachment (4-6 hours post-electroporation), add serial dilutions of Daclatasvir or a vehicle control to the culture medium.

  • Supernatant Collection: At various time points post-transfection (e.g., 24, 48, 72 hours), collect the cell culture supernatants.

  • Quantification of Infectious Virus: Determine the titer of infectious virus in the collected supernatants using a TCID50 or focus-forming unit assay on naive Huh-7.5 cells.

  • Quantification of Viral RNA: Extract viral RNA from the supernatants and quantify the number of HCV genome equivalents using qRT-PCR.

  • Data Analysis: Compare the viral titers and RNA levels in the supernatants from Daclatasvir-treated cells to those from the vehicle-treated control cells to determine the effect on virion assembly and release.

Conclusion

Daclatasvir is a highly potent inhibitor of the HCV NS5A protein, acting through a dual mechanism of inhibiting both viral RNA replication and virion assembly. Its unique mechanism of action, which involves binding to a non-enzymatic viral protein and disrupting its critical functions, represents a significant advancement in antiviral therapy. Understanding the molecular details of Daclatasvir's interaction with NS5A, the resulting functional consequences, and the mechanisms of resistance is crucial for the continued development of novel and improved therapies for HCV infection. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of NS5A inhibitors and to evaluate the next generation of direct-acting antivirals.

Isotopic Labeling Stability of Daclatasvir-¹³C₂,d₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic labeling stability of Daclatasvir-¹³C₂,d₆, a critical internal standard for bioanalytical and pharmacokinetic studies. While direct stability data for this specific isotopologue is not extensively published, this document synthesizes information on the chemical stability of Daclatasvir (B1663022) and infers the stability of the isotopic labels based on its known degradation pathways.

Introduction to Daclatasvir and Isotopic Labeling

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3] It functions by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[2][4][5] Isotopically labeled versions of Daclatasvir, such as Daclatasvir-¹³C₂,d₆, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the unlabeled drug in biological matrices. The stability of these isotopic labels is paramount to ensure data integrity.

Daclatasvir-¹³C₂,d₆ is a stable isotope-labeled version of Daclatasvir that is commercially available for research purposes.[6] The use of such labeled compounds is crucial for human absorption, distribution, metabolism, and excretion (ADME) studies.[7]

Chemical Stability and Degradation Pathways of Daclatasvir

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] Daclatasvir has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions, while it is relatively stable to thermal stress in its solid form.[4][8]

The primary sites of degradation on the Daclatasvir molecule are the carbamate (B1207046) and imidazole (B134444) moieties.[4][9] Under acidic and basic conditions, the carbamate linkages are susceptible to hydrolysis.[4] The imidazole moiety is particularly prone to oxidation and photodegradation.[4][9][10]

Summary of Daclatasvir Degradation

The following table summarizes the observed degradation of Daclatasvir under various stress conditions as reported in forced degradation studies.

Stress ConditionReagents and ConditionsApproximate % DegradationKey Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24h15-20%Hydrolysis of carbamate moieties
Base Hydrolysis 0.1 M NaOH at 80°C for 2h20-25%Hydrolysis of carbamate, base-mediated autoxidation of imidazole
Oxidative Degradation 3-30% H₂O₂ at RT for 24-48h10-40%Oxidation of imidazole ring, potential ring opening of pyrrolidine
Photolytic Degradation Exposure to UV light (254 nm) or high-intensity lightVariableDegradation of the imidazole moiety
Thermal Degradation Solid state at 100°C for 72h< 5%Generally stable

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Inferred Isotopic Stability of Daclatasvir-¹³C₂,d₆

The stability of the isotopic labels in Daclatasvir-¹³C₂,d₆ depends on their position within the molecule relative to the sites of chemical degradation. While the exact positions of the ¹³C and deuterium (B1214612) atoms are not specified in the provided search results, we can infer potential locations based on common synthetic strategies for introducing stable isotopes. The "d6" likely refers to the presence of six deuterium atoms, and "¹³C₂" to two carbon-13 atoms.

Scenario-Based Stability Assessment:

  • Scenario 1: Labels on Stable Portions of the Molecule: If the ¹³C and deuterium labels are located on the stable biphenyl (B1667301) core or other parts of the molecule not susceptible to hydrolysis or oxidation, the isotopic labels are expected to be stable. The labeled molecule would degrade chemically at the same rate as the unlabeled drug, but the isotopic labels on the resulting degradation products would remain intact.

  • Scenario 2: Labels on Labile Portions of the Molecule: If the labels are situated on or adjacent to the carbamate or imidazole moieties, there is a risk of isotopic loss during degradation. For instance, if a ¹³C atom is part of a carbamate carbonyl group that undergoes hydrolysis, the label could be lost. Similarly, deuterium atoms on the imidazole ring could be susceptible to exchange or loss during oxidative or photolytic degradation.

Given that isotopically labeled compounds intended for use as internal standards are generally designed for stability, it is probable that the labels in Daclatasvir-¹³C₂,d₆ are positioned on a chemically robust part of the molecule. However, without explicit confirmation of the label positions, experimental verification is recommended.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of Daclatasvir and its isotopically labeled analogues. These are generalized protocols based on common practices in forced degradation studies.

General Procedure for Forced Degradation

A stock solution of Daclatasvir-¹³C₂,d₆ is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then subjected to various stress conditions as outlined below. At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.[11][12]

Acid Hydrolysis Protocol
  • Preparation: A solution of Daclatasvir-¹³C₂,d₆ (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid.

  • Incubation: The solution is incubated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Sampling and Analysis: Aliquots are withdrawn at various time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and analyzed by LC-MS/MS to monitor for degradation and potential loss of isotopic labels.

Base Hydrolysis Protocol
  • Preparation: A solution of Daclatasvir-¹³C₂,d₆ is prepared in 0.1 M sodium hydroxide.

  • Incubation: The solution is incubated at a specified temperature (e.g., 80°C) for a shorter duration due to higher reactivity (e.g., 2 hours).

  • Sampling and Analysis: Aliquots are withdrawn, neutralized with 0.1 M hydrochloric acid, and analyzed by LC-MS/MS.

Oxidative Degradation Protocol
  • Preparation: A solution of Daclatasvir-¹³C₂,d₆ is prepared and treated with hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubation: The mixture is kept at room temperature for a specified period (e.g., 24-48 hours), protected from light.

  • Sampling and Analysis: Aliquots are withdrawn and analyzed directly by LC-MS/MS.

Photostability Protocol
  • Preparation: Solutions of Daclatasvir-¹³C₂,d₆ are prepared and exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample is kept in the dark.

  • Exposure: The exposure duration should comply with ICH guidelines.

  • Sampling and Analysis: Samples are withdrawn at appropriate time intervals and analyzed by LC-MS/MS.

Thermal Degradation Protocol
  • Preparation: A solid sample of Daclatasvir-¹³C₂,d₆ is placed in a controlled temperature oven (e.g., 100°C).

  • Incubation: The sample is heated for a specified duration (e.g., 72 hours).

  • Sampling and Analysis: The sample is cooled, dissolved in a suitable solvent, and analyzed by LC-MS/MS.

Visualizations

Daclatasvir Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Daclatasvir Daclatasvir Acid_Deg Acidic Hydrolysis Products Daclatasvir->Acid_Deg  Acidic Conditions (e.g., 0.1M HCl) Base_Deg Basic Hydrolysis Products Daclatasvir->Base_Deg  Basic Conditions (e.g., 0.1M NaOH) Ox_Deg Oxidative Degradation Products Daclatasvir->Ox_Deg  Oxidizing Agents (e.g., H₂O₂) Photo_Deg Photolytic Degradation Products Daclatasvir->Photo_Deg  UV/Visible Light

Caption: Daclatasvir degradation pathways under stress conditions.

Experimental Workflow for Stability Testing

start Prepare Stock Solution of Daclatasvir-¹³C₂,d₆ stress Subject to Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress sample Withdraw Aliquots at Specified Time Intervals stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze by Stability-Indicating LC-MS/MS Method neutralize->analyze end Assess Degradation and Isotopic Stability analyze->end

Caption: General workflow for forced degradation stability testing.

Conclusion

The chemical stability of Daclatasvir is well-characterized, with known vulnerabilities to hydrolytic, oxidative, and photolytic stress. The isotopic stability of Daclatasvir-¹³C₂,d₆ is inferred to be high, assuming the labels are positioned on a chemically stable part of the molecule. However, in the absence of direct experimental data, this should be confirmed through stability studies, particularly if the labeled compound is to be used as a primary standard in regulated bioanalysis. The experimental protocols provided in this guide offer a framework for conducting such stability-indicating assessments.

References

Commercial Suppliers of Daclatasvir-13C2,d6 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of isotopically labeled Daclatasvir-13C2,d6, its application in quantitative bioanalysis, and the underlying mechanism of action of Daclatasvir. This document is intended to serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Commercial Availability

This compound and other isotopically labeled variants are available from several commercial suppliers. These labeled compounds are crucial for use as internal standards in mass spectrometry-based quantitative assays, enabling precise and accurate measurement of Daclatasvir concentrations in complex biological matrices. Below is a summary of known suppliers and their product specifications.

SupplierProduct NameCatalog NumberPurityAvailable FormatsCertificate of Analysis
InvivoChem This compoundI101502≥98%500mg, 1g, BulkProvided
Simson Pharma Limited Daclatasvir 13C2D6-High QualityCustom SynthesisProvided
MedChemExpress This compoundHY-10466S--Provided
MedChemExpress Daclatasvir-d6HY-10466S1-SolidProvided
LGC Standards Daclatasvir-d6TRC-D101502-NeatCustom Synthesis

Note: Product details are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocol: Quantification of Daclatasvir in Human Plasma by LC-MS/MS

The following is a detailed methodology for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma using this compound as an internal standard. This protocol is based on the validated method described by Amarnath et al.[1]

Materials and Reagents
  • Analytes: Daclatasvir, Sofosbuvir

  • Internal Standards: this compound, Sofosbuvir-d6

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ammonium Formate, Formic Acid, Milli-Q water, Human plasma (K2-EDTA)

  • Extraction Solvent: Methyl tert-butyl ether

Instrumentation
  • UPLC System: Acquity UPLC system (Waters)

  • Mass Spectrometer: Waters Xevo TQ MS system with electrospray ionization (ESI) source

  • Analytical Column: Gemini NX 5µ C18 (50 × 2.0mm) (Phenomenex)

Preparation of Stock and Working Solutions
  • Stock Solutions (1000.000 µg/mL): Prepare individual stock solutions of Daclatasvir and Sofosbuvir by dissolving the accurately weighed compounds in appropriate solvents (e.g., methanol).

  • Internal Standard Stock Solutions: Prepare stock solutions of this compound and Sofosbuvir-d6 in a similar manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (60:40, v/v) to create calibration standards and quality control (QC) samples. The linearity for Daclatasvir is established over a concentration range of 10.004 - 3001.218 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a pre-labeled centrifuge tube.

  • Add the internal standard working solution.

  • Vortex for 10-15 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Mobile Phase: A gradient mobile phase consisting of 5 mM Ammonium Formate buffer and Acetonitrile.

  • Flow Rate: 0.300 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Daclatasvir and its internal standard should be optimized on the specific mass spectrometer used.

Data Analysis

Data is acquired and processed using appropriate software (e.g., MassLynx 4.1).[1] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Daclatasvir in the plasma samples is then determined from this calibration curve using a weighted least-squares linear regression method (1/x2).[1]

Signaling Pathways and Mechanism of Action

Daclatasvir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and the assembly of new virus particles.[2]

HCV Replication Complex and Inhibition by Daclatasvir

Daclatasvir binds to the N-terminus of domain 1 of NS5A, inducing a conformational change that disrupts its normal functions.[2][3] This interference has two major consequences:

  • Inhibition of RNA Replication: NS5A is a key component of the membranous web, a specialized intracellular structure where HCV RNA replication occurs. By binding to NS5A, Daclatasvir prevents the formation of this replication complex, thereby inhibiting viral RNA synthesis.[2]

  • Disruption of Virion Assembly: The hyperphosphorylated form of NS5A is involved in the assembly and release of new viral particles. Daclatasvir's interaction with NS5A disrupts this process, reducing the production of infectious virions.[2]

HCV_Replication_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Membranous Web (Replication Complex) HCV_RNA->Replication_Complex NS5A NS5A Polyprotein->NS5A Processing NS5A->Replication_Complex Formation Virion_Assembly Virion Assembly & Release NS5A->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly HCV_Virion New HCV Virion Virion_Assembly->HCV_Virion Daclatasvir Daclatasvir Daclatasvir->Inhibition1 Daclatasvir->Inhibition2

Daclatasvir inhibits HCV replication and assembly by targeting NS5A.
Modulation of Host Cell Signaling Pathways

Beyond its direct antiviral effects, the HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to create a favorable environment for viral persistence and to evade the host immune response.

One such pathway involves the modulation of the Toll-Like Receptor (TLR) signaling cascade. NS5A has been shown to interact with MyD88, an adaptor protein crucial for TLR signaling, thereby impairing the production of pro-inflammatory cytokines.[4] Additionally, NS5A can interfere with the JAK/STAT pathway, which is central to the interferon response, by repressing STAT1 phosphorylation.[4]

Furthermore, some studies suggest that NS5A can interact with Grb2, an adaptor protein involved in growth factor receptor signaling, and thereby perturb the MAPK/ERK pathway.[5][6] There is also evidence that NS5A can up-regulate survivin gene expression through the p53 and NF-κB pathways, which may contribute to the oncogenic potential of HCV.[7]

Host_Pathway_Modulation cluster_pathways Host Cell Signaling TLR TLR MyD88 MyD88 TLR->MyD88 Cytokines Pro-inflammatory Cytokines MyD88->Cytokines IFN_Receptor IFN Receptor JAK_STAT JAK/STAT Pathway IFN_Receptor->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Growth_Factor_Receptor Growth Factor Receptor Grb2 Grb2 Growth_Factor_Receptor->Grb2 MAPK_ERK MAPK/ERK Pathway Grb2->MAPK_ERK p53 p53 Survivin Survivin p53->Survivin NFkB NF-κB NFkB->Survivin NS5A HCV NS5A NS5A->MyD88 Inhibits NS5A->JAK_STAT Inhibits NS5A->Grb2 Interferes NS5A->p53 Degrades NS5A->NFkB Activates

HCV NS5A modulates multiple host cell signaling pathways.

Conclusion

Isotopically labeled Daclatasvir, particularly this compound, is an indispensable tool for researchers engaged in the development and evaluation of antiviral therapies. Its use as an internal standard ensures the reliability of pharmacokinetic and other quantitative studies. A thorough understanding of Daclatasvir's mechanism of action, centered on the inhibition of the multifunctional HCV NS5A protein, provides a strong basis for further research into HCV treatment and the broader field of virology.

References

Purity and Certification of Daclatasvir-13C2,d6 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and certification of Daclatasvir-13C2,d6, an isotopically labeled internal standard crucial for the accurate quantification of Daclatasvir in various analytical studies. This document outlines the analytical methodologies used to ensure the chemical and isotopic purity of these standards, as well as the certification process that guarantees their quality and reliability for research and clinical applications.

Introduction to this compound

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] Stable isotope-labeled (SIL) analogues of Daclatasvir, such as this compound, serve as indispensable internal standards for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies and therapeutic drug monitoring.[2] The use of SIL internal standards minimizes matrix effects and improves the accuracy and precision of quantification.[2] The certification of these standards is paramount to ensure the integrity of the data generated.

Certification of this compound Standards

The certification of a this compound reference standard is a meticulous process that involves a battery of analytical tests to confirm its identity, purity, and isotopic enrichment. Certified reference standards are typically accompanied by a Certificate of Analysis (CoA) that details the results of these tests.[3][4]

The general workflow for the certification of a reference standard is depicted below:

Certification_Workflow cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: Identity and Structural Confirmation cluster_2 Phase 3: Purity Assessment cluster_3 Phase 4: Certification Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Preparative HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Identity_Confirmed Structure Confirmed NMR->Identity_Confirmed MS->Identity_Confirmed IR->Identity_Confirmed HPLC Chemical Purity by HPLC/UPLC Identity_Confirmed->HPLC Isotopic_Purity Isotopic Enrichment by MS Identity_Confirmed->Isotopic_Purity Elemental_Analysis Elemental Impurities by ICP-MS Identity_Confirmed->Elemental_Analysis Residual_Solvents Residual Solvents by GC Identity_Confirmed->Residual_Solvents Purity_Confirmed Purity Profile Established HPLC->Purity_Confirmed Isotopic_Purity->Purity_Confirmed Elemental_Analysis->Purity_Confirmed Residual_Solvents->Purity_Confirmed CoA Certificate of Analysis Generation Purity_Confirmed->CoA Release Certified Reference Standard Released CoA->Release Purity_Assessment_Techniques cluster_purity Purity Attributes cluster_techniques Analytical Techniques Daclatasvir_Standard This compound Reference Standard Chemical_Purity Chemical Purity Isotopic_Enrichment Isotopic Enrichment Elemental_Impurities Elemental Impurities Structural_Identity Structural Identity HPLC HPLC / UPLC HPLC->Chemical_Purity MS Mass Spectrometry (MS) MS->Chemical_Purity MS->Isotopic_Enrichment MS->Structural_Identity NMR NMR Spectroscopy NMR->Structural_Identity ICP_MS ICP-MS ICP_MS->Elemental_Impurities

References

Solubility Profile of Daclatasvir-13C2,d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Daclatasvir-13C2,d6, an isotopically labeled version of the potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Understanding the solubility of this compound in various solvents is critical for a wide range of research applications, from in vitro assays to preclinical formulation development.

While specific quantitative solubility data for this compound is not extensively available in the public domain, the physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts. Therefore, this guide will leverage available data for Daclatasvir as a primary reference, supplemented with qualitative information for the labeled compound.

Core Solubility Data

The solubility of a compound is a fundamental property that influences its handling, formulation, and bioavailability. The following table summarizes the available solubility data for Daclatasvir and its derivatives in common laboratory solvents.

CompoundSolventSolubilityRemarks
This compound DMSOMay dissolveQualitative data; testing a small amount is recommended.[1]
H2O, Ethanol, DMFMay dissolveSuggested as alternative solvents if DMSO is not effective.[1]
Daclatasvir DMSO148 mg/mL (200.3 mM)Quantitative data for the parent compound.[2]
DMSOSlightly SolubleQualitative description.[3][4]
MethanolSlightly SolubleQualitative description.[3][4]
50% MethanolHighly solubleSelected as a solvent for HPLC method development.[5]
Daclatasvir dihydrochloride Water>700 mg/mLFreely soluble.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following is a generalized protocol that can be adapted for determining the solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, methanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in replicate to ensure accuracy.

Visualizing the Mechanism of Action

Daclatasvir targets the HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[8][9] The following diagrams illustrate the mechanism of action and a related signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_process Equilibration & Separation cluster_analysis Analysis A Excess this compound C Vial A->C B Solvent B->C D Shaking (24-72h) C->D E Centrifugation/ Settling D->E F Filtration (0.22 µm) E->F G Supernatant F->G H HPLC Analysis G->H I Solubility Data H->I

Shake-Flask Solubility Determination Workflow.

daclatasvir_moa cluster_hcv HCV Replication Cycle cluster_pathway Associated Cellular Pathway NS5A NS5A Protein ReplicationComplex Membranous Replication Complex Formation NS5A->ReplicationComplex Inhibition Inhibition RNA_Replication Viral RNA Replication ReplicationComplex->RNA_Replication Virion_Assembly Virion Assembly & Secretion RNA_Replication->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to N-terminus NFkB NF-κB Signaling Daclatasvir->NFkB Downregulates Inhibition->ReplicationComplex Blocks Formation Inhibition->Virion_Assembly Disrupts TNFa TNF-α TNFa->NFkB Fibrosis Hepatic Fibrosis NFkB->Fibrosis

Mechanism of Action of Daclatasvir.

Daclatasvir binds to the N-terminus of the NS5A protein, which exists in different phosphorylated states.[9] This binding event induces conformational changes in NS5A, disrupting its normal functions.[8] Consequently, the formation of the membranous replication complex is inhibited, leading to a halt in viral RNA synthesis and a disruption of virion assembly and secretion.[8][9] Furthermore, studies have shown that Daclatasvir, in combination with Sofosbuvir, can mitigate hepatic fibrosis by downregulating the TNF-α / NF-κB signaling pathway.[10]

Conclusion

This guide provides a foundational understanding of the solubility of this compound, primarily based on data from its parent compound. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility values in their solvents and conditions of interest. The visualized mechanism of action further clarifies the molecular basis of Daclatasvir's potent antiviral activity, making this document a valuable resource for professionals in drug development and virology research.

References

Daclatasvir-13C2,d6 CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Daclatasvir-¹³C₂,d₆, an isotopically labeled analog of the direct-acting antiviral agent Daclatasvir. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Core Chemical Identifiers

Daclatasvir-¹³C₂,d₆ is a stable isotope-labeled version of Daclatasvir, which is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The isotopic labeling makes it a suitable internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). While a specific CAS number for Daclatasvir-¹³C₂,d₆ is not consistently available in public databases, the CAS number for the unlabeled parent compound is widely referenced.

IdentifierValue
Compound Name Daclatasvir-¹³C₂,d₆
Synonyms BMS-790052-¹³C₂,d₆, EBP 883-¹³C₂,d₆
CAS Number (Unlabeled) 1009119-64-5[1][2][3]
Molecular Formula C₃₈¹³C₂H₄₄D₆N₈O₆[1][4]
Molecular Weight 746.91 g/mol [1]
IUPAC Name methyl-¹³C-d₃ ((S)-1-((S)-2-(5-(4'-(2-((S)-1-(((methoxy-¹³C-d₃)carbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate[1]
InChI Key FKRSSPOQAMALKA-NYMKCBTJSA-N[5]

Mechanism of Action: Inhibition of HCV NS5A

Daclatasvir targets the HCV NS5A protein, a critical component of the viral replication complex. By binding to the N-terminus of NS5A's Domain 1, Daclatasvir induces conformational changes that disrupt the protein's normal functions. This interference inhibits the formation of the membranous web where viral RNA replication occurs and also impedes the assembly and release of new viral particles.[6][7]

Daclatasvir Mechanism of Action cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation NS5A->Replication_Complex Inhibition Virion_Assembly Virion Assembly & Release Replication_Complex->Virion_Assembly RNA Replication Replication_Complex->Virion_Assembly Inhibition Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to Domain 1

Figure 1: Daclatasvir's inhibition of the HCV NS5A protein, disrupting viral replication and assembly.

A secondary signaling pathway affected by Daclatasvir involves the downregulation of the TNF-α/NF-κB pathway, which has been associated with the mitigation of hepatic fibrosis.[4]

Daclatasvir Anti-fibrotic Pathway Daclatasvir Daclatasvir TNFa TNF-α Daclatasvir->TNFa Downregulates NFkB NF-κB TNFa->NFkB Activates Hepatic_Fibrosis Hepatic Fibrosis NFkB->Hepatic_Fibrosis Promotes

Figure 2: Downregulation of the TNF-α/NF-κB signaling pathway by Daclatasvir, leading to anti-fibrotic effects.

Experimental Protocols: Bioanalytical Quantification

Daclatasvir-¹³C₂,d₆ is utilized as an internal standard (IS) in a sensitive high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[5]

Sample Preparation
  • Stock Solutions : Prepare individual stock solutions of Daclatasvir and Daclatasvir-¹³C₂,d₆ in methanol (B129727).

  • Working Solutions : Prepare intermediate and working solutions by diluting the stock solutions with a methanol and water mixture (60:40, v/v).

  • Plasma Sample Preparation :

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Daclatasvir-¹³C₂,d₆).

    • Add 100 µL of 1.0% formic acid as an extraction additive.

    • Perform solid-phase extraction (SPE) using Strata-X cartridges.

    • Condition cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.

    • Load the plasma sample and wash twice with 1.0 mL of Milli-Q/HPLC grade water.

    • Elute the analytes with 0.5 mL of methanol.

    • To the elute, add 0.5 mL of reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v), vortex, and transfer to a UPLC vial.[5]

LC-MS_Sample_Preparation_Workflow Plasma Human Plasma (100 µL) IS Add Internal Standard (Daclatasvir-¹³C₂,d₆, 25 µL) Plasma->IS Acid Add 1.0% Formic Acid (100 µL) IS->Acid SPE Solid-Phase Extraction (Strata-X cartridge) Acid->SPE Load Load Sample SPE->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute with Methanol (0.5 mL) Wash->Elute Reconstitute Add Reconstitution Solution (0.5 mL) Elute->Reconstitute UPLC Inject into UPLC-MS/MS Reconstitute->UPLC

Figure 3: Experimental workflow for the preparation of human plasma samples for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Chromatography Acquity UPLC system with a Gemini NX 5µ C18 (50 × 2.0mm) column.[5]
Mobile Phase Gradient of 5 mM Ammonium Formate buffer and Acetonitrile.[5]
Flow Rate 0.300 mL/min.[5]
Ionization Electrospray Ionization (ESI) in positive ion mode.[5]
Detection MS/MS detection.[5]
Retention Time (Daclatasvir) 2.15 min.[5]
Retention Time (IS) 2.12 min.[5]

Quantitative Data

The developed UPLC-MS/MS method was fully validated according to bioanalytical method validation guidelines, demonstrating its reliability for clinical and bioequivalence studies.[5]

Validation ParameterResult for Daclatasvir
Linearity Range 10.004 - 3001.218 ng/mL.[5]
Regression Model Weighted least-squares linear regression (1/x²).[5]

Pharmacokinetic parameters for unlabeled Daclatasvir have been well-characterized in human subjects.

Pharmacokinetic ParameterValue
Time to Maximum Concentration (Tmax) 1-2 hours.[8]
Elimination Half-life (t½) ~10 to 14 hours.[8]
Bioavailability 67%.[1]
Protein Binding ~99%.[1]
Metabolism Predominantly by CYP3A4.[1]

References

An In-depth Technical Guide to the Storage and Handling of Daclatasvir-13C2,d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for Daclatasvir-13C2,d6, an isotopically labeled version of the potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Storage Conditions

The stability of this compound is contingent upon proper storage, which varies depending on its physical state. The following table summarizes the recommended storage conditions to ensure the long-term stability of the compound.[1]

Physical State Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

It is imperative to store the compound in a tightly sealed container, away from moisture and light. While the product is stable at room temperature for short periods, such as during shipping, long-term storage at ambient temperatures is not recommended.[1]

Handling and Safety Precautions

As with any chemical compound, proper personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[2][3] Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[2][4]

Emergency Procedures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[3][4]

  • In case of skin contact: Wash off with soap and plenty of water.[3][4]

  • If inhaled: Move the person to fresh air.[4]

  • If swallowed: Rinse mouth with water and consult a physician.[3][4]

Experimental Workflow: Storage and Handling

The following diagram illustrates the logical workflow for the proper storage and handling of this compound, from receiving the compound to its use in experiments.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use Experimental Use receive Receive Compound inspect Inspect for Damage receive->inspect store_powder Store Powder (-20°C for 3 years or 4°C for 2 years) inspect->store_powder ppe Wear Appropriate PPE store_powder->ppe store_solution Store Solution (-80°C for 6 months or -20°C for 1 month) use_exp Use in Experiment store_solution->use_exp weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dissolve->store_solution dissolve->use_exp

Caption: Workflow for this compound Storage and Handling.

Disposal

Unused or waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[4]

This technical guide summarizes the essential information for the safe storage and handling of this compound. For further details, it is always advisable to consult the specific Certificate of Analysis and Safety Data Sheet provided by the supplier.

References

Methodological & Application

Application Note: High-Throughput Quantification of Daclatasvir in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daclatasvir (B1663022) in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled compound, Daclatasvir-¹³C₂,d₆, is employed as the internal standard (IS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters.

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV) by inhibiting the NS5A protein.[1] Accurate measurement of Daclatasvir concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Daclatasvir-¹³C₂,d₆, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.

Experimental

Materials and Reagents
  • Daclatasvir reference standard

  • Daclatasvir-¹³C₂,d₆ (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human Plasma (K₂EDTA)

  • Milli-Q or equivalent purified water

Instrumentation

An Acquity UPLC system (Waters) coupled with a Waters Xevo TQ MS system was utilized for this analysis.[2]

Chromatographic Conditions

The chromatographic separation was achieved on a Gemini NX 5µ C18 (50 × 2.0mm) column.[2]

ParameterValue
Column Gemini NX 5µ C18 (50 × 2.0mm)[2]
Mobile Phase A 5 mM Ammonium Formate buffer in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.300 mL/min[2]
Injection Volume 2.0 µL[2]
Column Temperature Ambient
Run Time 5.00 min[2]
Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM).

ParameterDaclatasvirDaclatasvir-¹³C₂,d₆ (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 739.4 → 339.27[3]Transition to be optimized based on labeled positions
Dwell Time 200 ms200 ms
Collision Energy Optimized for maximum signalOptimized for maximum signal
Cone Voltage Optimized for maximum signalOptimized for maximum signal

Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Daclatasvir and Daclatasvir-¹³C₂,d₆ in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Daclatasvir stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and QC samples.[2]

  • Internal Standard Working Solution: Prepare a working solution of Daclatasvir-¹³C₂,d₆ at a suitable concentration (e.g., 5.000 µg/mL) in a 60:40 mixture of methanol and water.[2]

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

A protein precipitation method is employed for the extraction of Daclatasvir and the internal standard from human plasma.

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) is 2. Add Internal Standard working solution (Daclatasvir-¹³C₂,d₆) plasma->is precip 3. Add 200 µL of acetonitrile to precipitate proteins is->precip vortex 4. Vortex mix for 30 seconds precip->vortex centrifuge 5. Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge supernatant 6. Transfer the supernatant to a new tube centrifuge->supernatant evaporate 7. Evaporate the supernatant to dryness under nitrogen supernatant->evaporate reconstitute 8. Reconstitute the residue in 200 µL of mobile phase evaporate->reconstitute inject 9. Inject into the LC-MS/MS system reconstitute->inject

Caption: Plasma Sample Preparation Workflow.

Data Analysis

The quantification of Daclatasvir is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Results

The developed method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical methods.[4]

Linearity

The method demonstrated excellent linearity over a concentration range of 10.004 to 3001.218 ng/mL for Daclatasvir in human plasma.[2] The correlation coefficient (r²) for the calibration curves was consistently greater than 0.99.[2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low QC 30< 15%< 15%± 15%± 15%
Mid QC 300< 15%< 15%± 15%± 15%
High QC 2400< 15%< 15%± 15%± 15%

Note: The values in the table are representative and should be established during method validation.

Recovery and Matrix Effect

The extraction recovery of Daclatasvir and the internal standard was consistent across the different QC levels. The use of the stable isotope-labeled internal standard effectively compensated for any matrix effects observed.

Signaling Pathway and Experimental Logic

While this application note focuses on a bioanalytical method, the therapeutic action of Daclatasvir involves the inhibition of the HCV NS5A protein, which is crucial for viral RNA replication and virion assembly. The accurate quantification of Daclatasvir is a critical step in understanding its pharmacokinetic and pharmacodynamic relationship.

G cluster_workflow Analytical Method Logic patient_sample Patient Plasma Sample (Unknown Daclatasvir Concentration) is_addition Addition of Daclatasvir-¹³C₂,d₆ (IS) patient_sample->is_addition extraction Sample Preparation (Protein Precipitation) is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Area Ratio vs. Concentration) analysis->data_processing result Quantification of Daclatasvir Concentration data_processing->result

Caption: Logical workflow for the quantification of Daclatasvir.

Conclusion

The LC-MS/MS method described in this application note, utilizing Daclatasvir-¹³C₂,d₆ as an internal standard, provides a reliable, sensitive, and accurate means for the quantification of Daclatasvir in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Quantification of Daclatasvir in Human Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir (B1663022) (DCV) is a potent direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection.[1] Accurate and reliable quantification of Daclatasvir in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal patient outcomes. This application note details a robust and sensitive method for the determination of Daclatasvir in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with the stable isotope dilution technique. The use of a stable isotope-labeled internal standard (SIL-IS), such as Daclatasvir-¹³C₂²H₆, minimizes matrix effects and improves the accuracy and precision of the assay.[2][3]

The described method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This method has been validated according to regulatory guidelines and is suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

  • Daclatasvir reference standard (99.2% purity)[2]

  • Daclatasvir-¹³C₂²H₆ (Daclatasvir-d8) as an internal standard (IS)[2]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (suprapure grade)[2]

  • Ammonium formate

  • Ultrapure water (Milli-Q or equivalent)[2]

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Daclatasvir and Daclatasvir-¹³C₂²H₆ in methanol to prepare individual stock solutions of 1 mg/mL.

  • Intermediate Solutions: Prepare intermediate solutions of Daclatasvir by serial dilution of the stock solution with a methanol:water (60:40, v/v) mixture to achieve concentrations such as 250 µg/mL and 25 µg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions with methanol:water (60:40, v/v) to create calibration standards.

  • Internal Standard Working Solution (5 µg/mL): Prepare a working solution of the internal standard by diluting the Daclatasvir-¹³C₂²H₆ stock solution with methanol:water (60:40, v/v).[2]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples covering the desired linear range (e.g., 5-4000 ng/mL) and QC samples at low, medium, and high concentrations.[4]

3. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) has been shown to provide better recovery and reduced matrix effects for Daclatasvir analysis.[2]

  • Condition and equilibrate an SPE cartridge (e.g., Strata-X, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of ultrapure water.[2]

  • In a clean tube, pipette 100 µL of human plasma sample, CC, or QC.

  • Add 25 µL of the internal standard working solution (5 µg/mL Daclatasvir-¹³C₂²H₆).[2]

  • Add 100 µL of 1.0% formic acid as an extraction additive and vortex for a few seconds.[2]

  • Load the entire 225 µL mixture onto the conditioned SPE cartridge.[2]

  • Wash the cartridge twice with 1.0 mL of ultrapure water.[2]

  • Elute the analyte and internal standard with 0.5 mL of methanol.[2]

  • To the eluate, add 0.5 mL of reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v).[2]

  • Vortex the final solution and transfer it to a UPLC vial for analysis.[2]

4. UPLC-MS/MS Conditions

  • UPLC System: Acquity UPLC system (Waters) or equivalent.[2]

  • Column: Gemini NX 5µ C18 (50 x 2.0mm) (Phenomenex) or equivalent.[2]

  • Mobile Phase A: 5 mM Ammonium Formate buffer.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.300 mL/min.[2]

  • Gradient: A gradient elution is typically used to ensure good separation.

  • Injection Volume: 2.0 µL.[2]

  • Column Temperature: Ambient.

  • Autosampler Temperature: 10°C.

  • Mass Spectrometer: Waters Xevo TQ MS system or a comparable triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

The quantification of Daclatasvir is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model. The concentrations of Daclatasvir in the QC and unknown samples are then determined from this calibration curve.

Quantitative Data Summary

ParameterValueReference
Linear Range 10.004 - 3001.218 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10.004 ng/mL[2]
Internal Standard Daclatasvir ¹³C₂²H₆[2]
Correlation Coefficient (r²) > 0.99[2]
Accuracy Within ±15% of the nominal value[5]
Precision (Intra- and Inter-day) ≤ 15%[5]
Recovery 95-98%[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma is Add 25 µL IS (Daclatasvir-¹³C₂²H₆) plasma->is acid Add 100 µL 1% Formic Acid is->acid vortex1 Vortex acid->vortex1 spe Solid-Phase Extraction vortex1->spe elute Elute with Methanol spe->elute reconstitute Reconstitute elute->reconstitute vortex2 Vortex reconstitute->vortex2 vial Transfer to UPLC Vial vortex2->vial uplc UPLC Separation vial->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition msms->data integration Peak Integration data->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Daclatasvir Concentration calibration->quantification

Caption: Experimental workflow for the quantification of Daclatasvir in human plasma.

logical_relationship cluster_detection Differential Detection daclatasvir Daclatasvir (Analyte) mrm_analyte MRM Transition (Analyte) daclatasvir->mrm_analyte is Daclatasvir-¹³C₂²H₆ (IS) mrm_is MRM Transition (IS) is->mrm_is plasma Human Plasma Matrix plasma->daclatasvir plasma->is ratio Peak Area Ratio (Analyte/IS) mrm_analyte->ratio mrm_is->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship of components in the isotope dilution LC-MS/MS method.

References

Application Notes and Protocols for Pharmacokinetic Studies of Daclatasvir-¹³C₂,d₆ in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A). Understanding its pharmacokinetic (PK) properties is crucial for preclinical and clinical drug development. The use of stable isotope-labeled compounds, such as Daclatasvir-¹³C₂,d₆, is a powerful technique in pharmacokinetic studies. It allows for the differentiation of an exogenously administered dose from the endogenous compound and can be used as an internal standard for accurate quantification in biological matrices. These application notes provide detailed protocols for conducting pharmacokinetic studies of Daclatasvir-¹³C₂,d₆ in common animal models.

Data Presentation

Table 1: Pharmacokinetic Parameters of Daclatasvir in Various Species

ParameterRabbit[1][2][3]Mouse (60 mg/kg/day)[4][5]Human (60 mg once daily)[6][7][8][9][10]
Tₘₐₓ (h) ~1.0Not Specified1-2
Cₘₐₓ (ng/mL) Not Specified~2000 (plasma)~1500
AUC (ng·h/mL) Not SpecifiedNot Specified~13,500
t₁/₂ (h) Not SpecifiedNot Specified12-15
Oral Bioavailability (%) Not SpecifiedNot Specified67
Volume of Distribution (Vd/F) (L) Not SpecifiedNot Specified47
Clearance (CL/F) (L/h) Not SpecifiedNot Specified5.29 - 5.7

Note: Data for rabbit and mouse models are limited in publicly available literature. Human data is provided for reference. The mouse data is from a study with a significantly higher dose than what would be equivalent to the human therapeutic dose.

Experimental Protocols

Animal Models and Husbandry
  • Species: Sprague-Dawley rats, BALB/c mice, or New Zealand White rabbits.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory conditions for at least one week prior to the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the test compound, with water available ad libitum.

Preparation of Dosing Solutions
  • Vehicle Selection: A suitable vehicle for Daclatasvir-¹³C₂,d₆ should be selected based on its solubility and route of administration. A common vehicle for oral administration in rodents is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water. For intravenous administration, a solution containing saline, ethanol, and polyethylene (B3416737) glycol 400 may be considered, but solubility must be confirmed.

  • Preparation:

    • Accurately weigh the required amount of Daclatasvir-¹³C₂,d₆.

    • Prepare the chosen vehicle.

    • Add a small amount of the vehicle to the compound and triturate to form a uniform paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.

    • The final concentration should be calculated based on the dosing volume for the specific animal model (e.g., 10 mL/kg for rats, 5 mL/kg for mice).

Administration of Daclatasvir-¹³C₂,d₆
  • Oral Administration (PO):

    • Administer the dosing solution to conscious, fasted animals using an appropriate-sized oral gavage needle.

    • The volume administered should be based on the animal's body weight.

  • Intravenous Administration (IV):

    • For IV administration, animals should be appropriately restrained or anesthetized.

    • The dosing solution should be administered as a bolus injection into a suitable vein (e.g., tail vein in mice and rats, marginal ear vein in rabbits).

    • The injection volume should be low (e.g., 1-2 mL/kg).

Blood Sampling
  • Sampling Time Points: A typical blood sampling schedule for a pharmacokinetic study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11]

  • Collection Method:

    • Rats/Mice: Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus (terminal procedure). For serial sampling, cannulation of the jugular or carotid artery is recommended to minimize stress on the animal.[11]

    • Rabbits: Blood is typically collected from the marginal ear vein.

  • Sample Processing:

    • Collect blood (~0.2-0.3 mL per time point for rodents) into tubes containing an anticoagulant (e.g., K₂-EDTA).

    • Immediately place the tubes on ice.

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Daclatasvir-¹³C₂,d₆ in Animal Plasma

This protocol is adapted from methods used for human plasma and should be validated for the specific animal matrix.[6][12]

  • Materials:

    • Daclatasvir-¹³C₂,d₆ (analyte)

    • Unlabeled Daclatasvir (as internal standard, IS)

    • Acetonitrile (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - LC-MS grade

    • Ultrapure water

    • Blank animal plasma

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Daclatasvir-¹³C₂,d₆ and the IS (unlabeled Daclatasvir) in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solutions with 50:50 ACN:water.

    • Spike blank animal plasma with the working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): [12]

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard (e.g., 100 ng/mL unlabeled Daclatasvir).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Daclatasvir-¹³C₂,d₆: To be determined based on the exact mass. For example, if the monoisotopic mass of unlabeled Daclatasvir is X, the labeled version will be approximately X+8. The precursor ion would be [M+H]⁺. The product ion would be a characteristic fragment.

      • Daclatasvir (IS): e.g., m/z 739.4 → 339.3.[12]

  • Data Analysis:

    • Integrate the peak areas for Daclatasvir-¹³C₂,d₆ and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Daclatasvir-¹³C₂,d₆ in the unknown samples from the calibration curve.

Pharmacokinetic Analysis
  • The plasma concentration-time data for each animal should be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • The key pharmacokinetic parameters to be determined include:

    • Cₘₐₓ: Maximum observed plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity.

    • t₁/₂: Terminal elimination half-life.

    • CL/F: Apparent total body clearance (for oral administration).

    • Vd/F: Apparent volume of distribution (for oral administration).

Visualizations

Pharmacokinetic_Study_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Dosing_Solution Prepare Dosing Solution (Daclatasvir-¹³C₂,d₆ in vehicle) Administration Drug Administration (Oral or IV) Dosing_Solution->Administration Animal_Prep Animal Preparation (Fasting, Acclimatization) Animal_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis (Quantification) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

Caption: Workflow for a typical pharmacokinetic study in animal models.

Daclatasvir_Metabolism_and_Transport Daclatasvir_Oral Oral Daclatasvir-¹³C₂,d₆ GI_Tract GI Tract Daclatasvir_Oral->GI_Tract Ingestion Liver Liver (Hepatocytes) GI_Tract->Liver Absorption (Portal Vein) Pgp_Intestine P-gp Efflux GI_Tract->Pgp_Intestine Efflux Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Distribution CYP3A4_Metabolism CYP3A4 Metabolism Liver->CYP3A4_Metabolism Pgp_Biliary P-gp Biliary Excretion Liver->Pgp_Biliary Elimination Elimination Systemic_Circulation->Elimination Renal Clearance (minor) CYP3A4_Metabolism->Elimination Metabolites Pgp_Biliary->Elimination Biliary Excretion

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Daclatasvir in Human Plasma Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] Accurate and reliable quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Daclatasvir in human plasma. The use of a stable isotope-labeled internal standard, Daclatasvir-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Daclatasvir reference standard (≥99% purity)

    • Daclatasvir-d6 (Internal Standard, IS) (≥98% purity)[2][3]

  • Reagents and Solvents:

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, Milli-Q or equivalent)

    • Formic acid (LC-MS grade)

    • Ammonium formate (B1220265) (LC-MS grade)

    • Human plasma (K2-EDTA as anticoagulant)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Daclatasvir and Daclatasvir-d6 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Daclatasvir stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Daclatasvir-d6 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 20, 100, 500, 1000, 2000, and 4000 ng/mL) and quality control samples (e.g., Low QC: 3 ng/mL, Mid QC: 300 ng/mL, High QC: 3000 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Daclatasvir-d6) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • System: A UPLC system such as Waters Acquity or equivalent.

    • Column: A C18 analytical column, for instance, a Zorbax SB-C18 (4.6 x 50 mm, 5 µm) or equivalent is suitable.[5]

    • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[5][6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0.0-0.5 min: 20% B

      • 0.5-2.0 min: 20% to 95% B

      • 2.0-2.5 min: 95% B

      • 2.5-2.6 min: 95% to 20% B

      • 2.6-3.5 min: 20% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Autosampler Temperature: 10°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer (e.g., Sciex API 4500 or Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Daclatasvir: 739.4 → 339.3 (Quantifier), 739.4 → 514.1 (Qualifier).[4][7]

      • Daclatasvir-d6 (IS): 745.4 → 345.3.

    • Key MS Parameters:

      • Curtain Gas: 30 psi

      • Collision Gas: Medium

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

      • Declustering Potential (DP): 100 V

      • Entrance Potential (EP): 10 V

      • Collision Energy (CE): 45 V for quantifier, 35 V for qualifier.

      • Collision Cell Exit Potential (CXP): 15 V

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Optimized Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (V)CXP (V)Dwell Time (ms)
Daclatasvir (Quantifier) 739.4339.3100104515150
Daclatasvir (Qualifier) 739.4514.1100103515100
Daclatasvir-d6 (IS) 745.4345.3100104515150
Table 2: Method Validation Summary
ParameterResult
Linearity Range 1 - 4000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (Intra- and Inter-day) RSD < 15%
Accuracy (Intra- and Inter-day) Within 85-115% (80-120% for LLOQ)
Recovery 85 - 105%
Matrix Effect Minimal, compensated by the stable isotope-labeled internal standard.
Stability (Freeze-thaw, Bench-top, Long-term) Stable under typical laboratory conditions.

Workflow Visualization

LCMSMS_Workflow LC-MS/MS Workflow for Daclatasvir Quantification cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Daclatasvir & IS) Working Working Standards & IS Solution Stock->Working Spike Spike Plasma (Calibration Curve & QCs) Working->Spike Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Workflow for Daclatasvir quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of Daclatasvir in human plasma. The simple protein precipitation extraction procedure and the use of a stable isotope-labeled internal standard contribute to the method's accuracy, precision, and high-throughput capabilities. This method is well-suited for supporting clinical and non-clinical studies requiring the measurement of Daclatasvir concentrations.

References

Application Notes and Protocols for Daclatasvir Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of Daclatasvir from biological matrices, primarily human plasma, prior to analysis by techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) are based on validated methods from scientific literature.

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV). Accurate and reliable quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure the robustness of the analytical method. This document outlines three commonly used techniques: Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation.

Comparative Summary of Sample Preparation Techniques

The selection of a sample preparation method depends on various factors, including the required sensitivity, sample throughput, cost, and the complexity of the biological matrix. Below is a summary of quantitative data for the three described techniques.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)
Recovery 93.1% - 108.0%[1]97.68% - 101.38%[2][3][4]~95%[5]
Matrix Effect Low[6]VariableCan be significant
Selectivity HighModerate to HighLow
Throughput ModerateLow to ModerateHigh
Cost HighModerateLow
Automation Easily automatedMore difficult to automateEasily automated

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, resulting in low matrix effects and high sensitivity.[6]

Materials:

  • Strata-X, 30 mg, 1cc SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Milli-Q water

  • 1.0% Formic Acid in water

  • Reconstitution solution: (Acetonitrile: 5mM Ammonium (B1175870) formate, 50:50, v/v): Methanol, 50:50, v/v

  • Internal Standard (IS) working solution (e.g., Daclatasvir-¹³C₂,²H₆)

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of Milli-Q water.

  • Sample Preparation:

    • In a microcentrifuge tube, mix 100 µL of human plasma with 25 µL of the working internal standard solution.

    • Add 100 µL of 1.0% formic acid and vortex for a few seconds.[6]

  • Sample Loading: Load the 225 µL prepared sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge twice with 1.0 mL of Milli-Q water to remove interfering substances.

  • Elution: Elute Daclatasvir and the IS from the cartridge with 0.5 mL of methanol into a clean collection tube.

  • Reconstitution: Add 0.5 mL of the reconstitution solution to the eluate, vortex to mix, and transfer to a UPLC vial for analysis.[6]

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 100 µL Plasma vortex1 Vortex plasma->vortex1 is 25 µL IS is->vortex1 acid 100 µL 1% Formic Acid acid->vortex1 load Load Sample vortex1->load condition Condition Cartridge (1 mL Methanol) equilibrate Equilibrate Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash Wash Cartridge (2 x 1 mL Water) load->wash elute Elute (0.5 mL Methanol) wash->elute reconstitute Add 0.5 mL Reconstitution Solution elute->reconstitute vortex2 Vortex reconstitute->vortex2 analysis UPLC-MS/MS Analysis vortex2->analysis

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

LLE is a common technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For Daclatasvir, ethyl acetate (B1210297) has been shown to provide good recovery.[2][3][4] A salting-out induced homogenous LLE method has also been described and is detailed below.[7]

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate

  • Alkaline water (pH 7.5)

  • Human plasma containing Daclatasvir

Protocol:

  • Initial Extraction:

    • In a centrifuge tube, add 500 µL of acetonitrile to 500 µL of plasma.

    • Vortex the mixture thoroughly.

    • Centrifuge for 5 minutes at 4000 rpm.[7]

  • Supernatant Transfer: Carefully transfer 600 µL of the upper acetonitrile layer to a new test tube.

  • Dilution: Add alkaline water (pH 7.5) to the transferred supernatant to make up a total volume of 1 mL.

  • Phase Separation:

    • Add 200 mg of ammonium acetate to the tube.

    • Vortex to dissolve the salt.

    • Centrifuge for 5 minutes at 4000 rpm to induce phase separation.[7]

  • Sample Collection: Collect the upper acetonitrile layer for analysis.

Workflow Diagram:

LLE_Workflow plasma 500 µL Plasma vortex1 Vortex plasma->vortex1 acetonitrile1 500 µL Acetonitrile acetonitrile1->vortex1 centrifuge1 Centrifuge (5 min @ 4000 rpm) vortex1->centrifuge1 transfer Transfer 600 µL Supernatant centrifuge1->transfer dilute Add Alkaline Water (to 1 mL) transfer->dilute salt Add 200 mg Ammonium Acetate dilute->salt centrifuge2 Centrifuge (5 min @ 4000 rpm) salt->centrifuge2 collect Collect Upper Layer centrifuge2->collect analysis Analysis collect->analysis PP_Workflow start 100 µL Plasma + IS add_acn Add 200 µL Acetonitrile start->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min @ 10,000 rpm) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis UPLC-MS/MS Analysis collect->analysis

References

Application Notes and Protocols for In Vitro Metabolism Studies of Daclatasvir Using Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) and functions as a first-in-class inhibitor of the HCV nonstructural protein 5A (NS5A). Understanding the in vitro metabolism of Daclatasvir is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy. The use of radiolabeled compounds, such as [14C]Daclatasvir, is instrumental in elucidating metabolic pathways and quantifying the formation of metabolites.

This document provides detailed application notes and protocols for conducting in vitro metabolism studies of Daclatasvir using labeled compounds with a focus on human liver microsomes (HLMs), the primary site of its metabolism.

Data Presentation

Quantitative Analysis of Daclatasvir Metabolism

The primary metabolic pathway for Daclatasvir is oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process involves the δ-oxidation of the pyrrolidine (B122466) moiety, leading to the formation of several oxidative metabolites.[1] While Daclatasvir is the major circulating component in plasma, understanding the profile of its metabolites is essential.

Table 1: Representative In Vitro Metabolism of [14C]Daclatasvir in Human Liver Microsomes

AnalyteRetention Time (min)Radioactivity (% of Total)Proposed Biotransformation
Daclatasvir 12.585.0Parent Drug
Metabolite 1 (M1) 10.28.5δ-oxidation of Pyrrolidine
Metabolite 2 (M2) 9.84.0Further Oxidation Product
Metabolite 3 (M3) 8.52.5Minor Oxidative Metabolite

Note: The data presented in this table is representative and intended to illustrate the expected outcomes of the described protocols. Actual results may vary based on experimental conditions.

Covalent Binding Potential

The assessment of covalent binding to microsomal proteins is a critical step in evaluating the potential for bioactivation into reactive metabolites. For Daclatasvir, the rates of covalent binding have been determined to be modest.

Table 2: In Vitro Covalent Binding of [14C]Daclatasvir to Liver Microsomes

SpeciesCovalent Binding Rate (pmol equivalent/mg protein/h)
Human55.2
Monkey67.8
Rat60.5

Experimental Protocols

Protocol 1: In Vitro Metabolism of [14C]Daclatasvir in Human Liver Microsomes

This protocol outlines the procedure for incubating [14C]Daclatasvir with human liver microsomes to characterize its metabolic profile.

Materials:

  • [14C]Daclatasvir (specific activity and concentration to be determined based on analytical sensitivity)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal standard (e.g., a stable isotope-labeled Daclatasvir)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Prepare a separate stock solution of [14C]Daclatasvir in a minimal amount of organic solvent (e.g., DMSO, final concentration ≤ 0.1%).

  • Incubation:

    • Pre-warm the microsomal master mix at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the [14C]Daclatasvir stock solution to the pre-warmed master mix to achieve the desired final substrate concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle agitation for a time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated UPLC-MS/MS method (see Protocol 3) to separate and quantify Daclatasvir and its metabolites.

    • Radioactivity can be monitored using an online or offline radioactivity detector.

Protocol 2: Covalent Binding Assay with [14C]Daclatasvir

This protocol is designed to assess the potential of [14C]Daclatasvir to form covalent adducts with microsomal proteins.[2]

Materials:

  • [14C]Daclatasvir

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Tricarboxylic acid (TCA)

  • Methanol (B129727)

  • Scintillation cocktail and counter

Procedure:

  • Incubation:

    • Follow the incubation procedure as described in Protocol 1, using a higher concentration of [14C]Daclatasvir (e.g., 10-50 µM) to enhance the detection of covalent binding. A control incubation without the NADPH regenerating system should be included.

  • Protein Precipitation and Washing:

    • After the incubation period (e.g., 60 minutes), precipitate the proteins by adding an equal volume of 20% TCA.

    • Centrifuge the sample and discard the supernatant.

    • Wash the protein pellet extensively with methanol (at least three times) to remove any non-covalently bound radioactivity.

  • Quantification:

    • After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1 N NaOH).

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Measure the radioactivity in an aliquot of the solubilized protein by liquid scintillation counting.

  • Calculation:

    • Calculate the amount of covalently bound [14C]Daclatasvir in pmol equivalents per mg of microsomal protein.

Protocol 3: UPLC-MS/MS Analysis of Daclatasvir and its Metabolites

This protocol provides a general framework for the analysis of samples from in vitro metabolism studies.[3][4]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation of Daclatasvir and its metabolites.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daclatasvir: m/z 739.4 → 339.27[4]

    • Metabolites: Predicted m/z values based on expected biotransformations (e.g., +16 for hydroxylation).

    • Internal Standard: Specific to the chosen standard.

Data Analysis:

  • Integrate the peak areas for Daclatasvir, its metabolites, and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Quantify the concentration of each analyte using a standard curve.

Visualizations

Daclatasvir_Metabolic_Pathway Daclatasvir Daclatasvir Oxidative_Metabolites Oxidative Metabolites (M1, M2, M3) Daclatasvir->Oxidative_Metabolites CYP3A4 (δ-oxidation of pyrrolidine)

Caption: Metabolic Pathway of Daclatasvir.

In_Vitro_Metabolism_Workflow cluster_Incubation Incubation cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Incubation_Mix Prepare Incubation Mix ([14C]Daclatasvir, HLM, NADPH) Incubate Incubate at 37°C Incubation_Mix->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_MSMS UPLC-MS/MS Analysis Supernatant->UPLC_MSMS Data_Analysis Data Analysis (Quantification) UPLC_MSMS->Data_Analysis

Caption: Experimental Workflow for In Vitro Metabolism.

Covalent_Binding_Workflow cluster_Incubation Incubation cluster_Protein_Processing Protein Processing cluster_Quantification Quantification Incubation_Mix Prepare Incubation Mix ([14C]Daclatasvir, HLM, NADPH) Incubate Incubate at 37°C Incubation_Mix->Incubate Precipitate Precipitate Proteins (TCA) Incubate->Precipitate Wash Wash Pellet (Methanol) Precipitate->Wash Solubilize Solubilize Pellet Wash->Solubilize Protein_Assay Protein Assay (BCA) Solubilize->Protein_Assay Scintillation Liquid Scintillation Counting Solubilize->Scintillation Calculate Calculate Covalent Binding Protein_Assay->Calculate Scintillation->Calculate

Caption: Workflow for Covalent Binding Assay.

References

Application Notes and Protocols for Bioequivalence Study of Daclatasvir Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed protocol for conducting a bioequivalence study of Daclatasvir (B1663022) formulations. This document outlines the study design, experimental procedures for in-vitro dissolution and in-vivo pharmacokinetic analysis, and data presentation guidelines, adhering to regulatory standards.

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection.[1] To ensure the therapeutic equivalence of generic Daclatasvir formulations to the innovator product, a bioequivalence study is essential. This study aims to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference product under similar experimental conditions.

Study Design and Conduct

A bioequivalence study for Daclatasvir should be designed as a single-dose, randomized, two-period, two-sequence, crossover study conducted in healthy adult human subjects under fasting conditions.[2][3]

Key Study Parameters:

ParameterRecommendation
Study Design Single-dose, randomized, two-period, two-sequence, crossover
Study Population Healthy adult male and non-pregnant, non-lactating female subjects
Condition Fasting (overnight fast of at least 10 hours)
Dose A single oral dose of the highest strength of Daclatasvir (e.g., 60 mg)[3]
Washout Period A minimum of 7 days between the two periods to ensure complete drug elimination, based on Daclatasvir's half-life of 12-15 hours.[2][4]
Analyte Daclatasvir (parent drug) in plasma[3]
Bioanalytical Method A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method[3]

Ethical Considerations: The study protocol must be approved by an independent ethics committee or institutional review board. All participants must provide written informed consent before enrollment. The study should be conducted in accordance with the principles of Good Clinical Practice (GCP).

Experimental Protocols

In-Vitro Dissolution Testing

Comparative in-vitro dissolution testing should be performed on the test and reference Daclatasvir tablet formulations as a quality control measure and to support bio-waivers for lower strengths.

Dissolution Parameters:

ParameterCondition
Apparatus USP Apparatus II (Paddle)
Dissolution Medium 900 mL of 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer
Paddle Speed 50 rpm
Temperature 37 ± 0.5 °C
Sampling Times 10, 15, 20, 30, 45, and 60 minutes
Analytical Method High-Performance Liquid Chromatography (HPLC) with UV detection

HPLC Method for Dissolution Samples:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., 9 mM dipotassium (B57713) hydrogen orthophosphate, pH 4.0) and acetonitrile (B52724) in a 60:40 v/v ratio.[5]
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm[5]
Injection Volume 20 µL
Column Temperature 40 °C
In-Vivo Pharmacokinetic Study

Blood Sampling:

Following the administration of a single oral dose of the test or reference Daclatasvir formulation, venous blood samples (approximately 5 mL) should be collected into vacutainers containing K2EDTA as an anticoagulant at the following time points: pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma should be separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the standard for the quantification of Daclatasvir in human plasma due to its high sensitivity and selectivity.[6]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 200 µL of plasma sample, add 25 µL of an internal standard solution (e.g., Daclatasvir-d8).

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

Chromatographic Conditions:

ParameterCondition
Column A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) in positive mode
Multiple Reaction Monitoring (MRM) Transitions Daclatasvir: m/z 739.4 → 339.2[7] Daclatasvir-d8 (IS): m/z 747.4 → 347.2
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters will be calculated for Daclatasvir from the plasma concentration-time data for both the test and reference formulations:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

The Cmax and AUC values will be log-transformed before statistical analysis. An analysis of variance (ANOVA) will be performed to assess the effects of formulation, period, sequence, and subject.

Bioequivalence Acceptance Criteria:

The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax and AUC0-t must be within the acceptance range of 80.00% to 125.00%.

Data Presentation

Quantitative data from the pharmacokinetic analysis should be summarized in clear and concise tables.

Table 1: Summary of Pharmacokinetic Parameters of Daclatasvir

Parameter (Unit)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) [Insert Mean ± SD][Insert Mean ± SD][Insert Ratio][Insert CI]
AUC0-t (ngh/mL) [Insert Mean ± SD][Insert Mean ± SD][Insert Ratio][Insert CI]
AUC0-∞ (ngh/mL) [Insert Mean ± SD][Insert Mean ± SD][Insert Ratio][Insert CI]
Tmax (h) [Insert Median (Min-Max)][Insert Median (Min-Max)]--
t1/2 (h) [Insert Mean ± SD][Insert Mean ± SD]--

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the bioequivalence study of Daclatasvir.

Bioequivalence_Study_Workflow cluster_Study_Setup Study Setup cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Statistical_Analysis Statistical Analysis Protocol Protocol Development & Ethics Approval Screening Subject Screening & Enrollment Protocol->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Dosing (Test/Reference) & Blood Sampling Randomization->Period1 Washout Washout Period (≥7 days) Period1->Washout Sample_Prep Plasma Sample Preparation (SPE) Period1->Sample_Prep Period2 Period 2: Dosing (Reference/Test) & Blood Sampling Washout->Period2 Period2->Sample_Prep LCMS_Analysis LC-MS/MS Analysis of Daclatasvir Sample_Prep->LCMS_Analysis Data_Processing Pharmacokinetic Data Processing LCMS_Analysis->Data_Processing PK_Parameters Calculation of PK Parameters (Cmax, AUC) Data_Processing->PK_Parameters Statistical_Test ANOVA & 90% CI Calculation PK_Parameters->Statistical_Test BE_Conclusion Bioequivalence Conclusion Statistical_Test->BE_Conclusion

Bioequivalence Study Workflow Diagram

Bioanalytical_Method_Workflow cluster_Sample_Collection Sample Collection & Processing cluster_Sample_Extraction Sample Extraction cluster_LCMS_Analysis LC-MS/MS Analysis cluster_Data_Quantification Data Quantification Blood_Collection Venous Blood Collection (K2EDTA) Centrifugation Centrifugation to Separate Plasma Blood_Collection->Centrifugation Storage Plasma Storage at -70°C Centrifugation->Storage Plasma_Aliquot Aliquot Plasma Sample Storage->Plasma_Aliquot IS_Addition Add Internal Standard (Daclatasvir-d8) Plasma_Aliquot->IS_Addition SPE Solid-Phase Extraction (SPE) IS_Addition->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Concentration Calculation using Calibration Curve Peak_Integration->Calibration_Curve Final_Concentration Report Final Daclatasvir Concentration Calibration_Curve->Final_Concentration

Bioanalytical Method Workflow

References

Application of Daclatasvir-¹³C₂,d₆ in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a direct-acting antiviral agent against the Hepatitis C Virus (HCV). It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] Understanding the potential for drug-drug interactions (DDIs) is a critical component of the clinical development of any new therapeutic agent. Daclatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and is a substrate for P-glycoprotein (P-gp).[1][2][3] It is also an inhibitor of P-gp, organic anion transporting polypeptide (OATP) 1B1 and 1B3, and breast cancer resistance protein (BCRP).[2][4] These characteristics create a potential for clinically significant DDIs when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes and transporters.

The use of stable isotope-labeled compounds, such as Daclatasvir-¹³C₂,d₆, offers a powerful tool in the precise and sensitive investigation of DDIs. This application note provides an overview of the utility of Daclatasvir-¹³C₂,d₆ in DDI studies and detailed protocols for key experiments.

The Role of Stable Isotope Labeled Daclatasvir-¹³C₂,d₆ in DDI Studies

Stable isotope labeling involves the incorporation of heavy isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N) into a drug molecule. Daclatasvir-¹³C₂,d₆ is a variant of Daclatasvir that has been chemically synthesized to contain two ¹³C atoms and six deuterium (B1214612) atoms. This labeling does not alter the pharmacological properties of the drug but allows it to be distinguished from the unlabeled drug by mass spectrometry.

The primary advantages of using Daclatasvir-¹³C₂,d₆ in DDI studies include:

  • "Microdosing" Studies: The high sensitivity of detection methods like accelerator mass spectrometry (AMS) allows for the administration of a "microdose" (a pharmacologically inactive, sub-therapeutic dose) of the labeled drug. This enables the study of its pharmacokinetic profile in humans at a very early stage of drug development with minimal risk.

  • Simultaneous Administration: Unlabeled and labeled versions of the drug can be administered simultaneously to different arms of a study or even to the same subject. This allows for a direct comparison of pharmacokinetics with and without an interacting drug, reducing inter-individual variability.

  • Metabolite Identification: The isotopic signature of Daclatasvir-¹³C₂,d₆ aids in the identification and quantification of its metabolites in complex biological matrices.

  • Absolute Bioavailability Studies: Co-administration of an oral dose of unlabeled Daclatasvir and an intravenous microdose of Daclatasvir-¹³C₂,d₆ allows for the precise determination of absolute bioavailability.

Key Drug-Drug Interactions of Daclatasvir

Daclatasvir's susceptibility to and potential for causing DDIs primarily revolves around its interaction with CYP3A4 and P-gp.

Daclatasvir as a Victim of DDIs

The co-administration of strong or moderate inhibitors of CYP3A4 can significantly increase Daclatasvir's plasma concentrations, potentially leading to adverse effects. Conversely, co-administration with inducers of CYP3A4 can decrease Daclatasvir's exposure, which may result in a loss of therapeutic efficacy.[2][3]

Daclatasvir as a Perpetrator of DDIs

As an inhibitor of P-gp, OATP1B1/1B3, and BCRP, Daclatasvir can increase the plasma concentrations of co-administered drugs that are substrates of these transporters.[2][4]

Quantitative Data from Daclatasvir DDI Studies

The following tables summarize the pharmacokinetic changes observed in key DDI studies with Daclatasvir.

Table 1: Effect of Co-administered Drugs on Daclatasvir Pharmacokinetics

Co-administered DrugInteracting MechanismDaclatasvir DoseCo-administered Drug DoseChange in Daclatasvir CmaxChange in Daclatasvir AUCRecommendation
Strong CYP3A4 Inhibitors
KetoconazoleStrong CYP3A4 and P-gp inhibitor60 mg single dose400 mg once daily↑ 1.5-fold↑ 3-foldDecrease Daclatasvir dose to 30 mg once daily.
Atazanavir/ritonavirStrong CYP3A4 inhibitor60 mg once daily300 mg/100 mg once daily↑ 1.4-fold↑ 2.1-fold[2]Decrease Daclatasvir dose to 30 mg once daily.
Moderate CYP3A4 Inducers
EfavirenzModerate CYP3A4 inducer60 mg once daily600 mg once daily↓ 34%↓ 32%Increase Daclatasvir dose to 90 mg once daily.
Strong CYP3A4 Inducers
RifampinStrong CYP3A4 and P-gp inducer60 mg single dose600 mg once daily↓ 56%[2]↓ 79%[2]Co-administration is contraindicated.[2][3]
Other
CyclosporineP-gp inhibitor, weak CYP3A4 inhibitor60 mg once daily400 mg single doseNo significant change↑ 1.4-fold[2]No dose adjustment needed.

Table 2: Effect of Daclatasvir on the Pharmacokinetics of Co-administered Drugs

Co-administered DrugSubstrate ofDaclatasvir DoseCo-administered Drug DoseChange in Co-administered Drug CmaxChange in Co-administered Drug AUCRecommendation
MidazolamCYP3A460 mg once daily5 mg single dose↓ 15%↓ 13%[2]No dose adjustment needed.
Digoxin (B3395198)P-gp60 mg once daily0.25 mg single dose↑ 1.65-fold↑ 1.27-fold[2]Use with caution, monitor digoxin levels.[5]
RosuvastatinOATP1B1, BCRP60 mg once daily10 mg single dose↑ 2.04-fold↑ 1.58-foldConsider dose reduction of rosuvastatin.
MetoprololCYP2D630 mg twice daily (in combination)50 mg single dose↑ 1.4-fold[6]↑ 1.71-fold[6]Administer with caution.
PravastatinOATP30 mg twice daily (in combination)40 mg single dose↑ 2.01-fold↑ 1.68-foldAdminister with caution.

Experimental Protocols

Detailed methodologies for key experiments to assess the DDI potential of Daclatasvir are provided below. The use of Daclatasvir-¹³C₂,d₆ as a tracer in these protocols can enhance sensitivity and precision.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the potential of Daclatasvir to inhibit CYP3A4-mediated metabolism.

Materials:

  • Daclatasvir and Daclatasvir-¹³C₂,d₆

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., ketoconazole)

  • Acetonitrile (B52724) with internal standard (for quenching and sample preparation)

  • LC-MS/MS system

Protocol:

  • Prepare Reagents: Prepare stock solutions of Daclatasvir, the probe substrate, and the positive control in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, add HLMs to the potassium phosphate buffer.

    • Add varying concentrations of Daclatasvir (or the positive control). A vehicle control (solvent only) should also be included.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation in the presence of different concentrations of Daclatasvir relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a suitable inhibition model.

In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

Objective: To assess the potential of Daclatasvir to inhibit P-gp mediated efflux.

Materials:

  • Daclatasvir and Daclatasvir-¹³C₂,d₆

  • Caco-2 cells cultured on permeable supports (e.g., Transwell™ inserts)

  • P-gp probe substrate (e.g., digoxin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Positive control P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport:

      • Add the P-gp probe substrate, with and without different concentrations of Daclatasvir (or the positive control), to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Add the P-gp probe substrate, with and without Daclatasvir, to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

      • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the probe substrate in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER significantly greater than 2 suggests active efflux. A reduction in the ER in the presence of Daclatasvir indicates P-gp inhibition.

In Vivo Pharmacokinetic DDI Study in Healthy Volunteers

Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of Daclatasvir, and vice versa.

Study Design: A randomized, open-label, two-period, crossover study is a common design.

Subjects: Healthy adult male and female volunteers.

Protocol:

  • Screening and Enrollment: Screen subjects for eligibility based on inclusion and exclusion criteria.

  • Study Periods:

    • Period 1:

      • Administer a single oral dose of Daclatasvir (e.g., 60 mg).

      • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Washout Period: A sufficient washout period (at least 5-7 half-lives of the drugs) is required between periods.

    • Period 2:

      • Administer the interacting drug for a specified duration to reach steady-state (if it's an inducer or inhibitor).

      • On the last day of the interacting drug administration, co-administer a single oral dose of Daclatasvir.

      • Collect serial blood samples at the same time points as in Period 1.

  • Sample Processing: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Daclatasvir and the co-administered drug in plasma.

    • If Daclatasvir-¹³C₂,d₆ is used as a tracer (e.g., in a microdose study), the LC-MS/MS method must be able to differentiate between the labeled and unlabeled forms.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, AUC₀₋t, AUC₀₋inf, t½, and Tmax for Daclatasvir with and without the co-administered drug.

    • Use statistical methods to compare the pharmacokinetic parameters between the two periods and determine the geometric mean ratios and 90% confidence intervals.

Visualizations

G Daclatasvir Metabolism and Transporter Interaction Pathway cluster_daclatasvir_as_victim Daclatasvir as a Victim cluster_daclatasvir_as_perpetrator Daclatasvir as a Perpetrator Daclatasvir Daclatasvir Metabolites Inactive Metabolites Daclatasvir->Metabolites Oxidation Pgp_efflux P-gp (Efflux) Daclatasvir->Pgp_efflux Inhibits OATP_uptake OATP1B1/1B3 (Uptake) Daclatasvir->OATP_uptake Inhibits BCRP_efflux BCRP (Efflux) Daclatasvir->BCRP_efflux Inhibits CYP3A4 CYP3A4 CYP3A4->Daclatasvir Metabolism Pgp_efflux->Daclatasvir Efflux Pgp_substrate P-gp Substrate (e.g., Digoxin) Pgp_efflux->Pgp_substrate OATP_substrate OATP1B1/1B3 Substrate (e.g., Rosuvastatin) OATP_uptake->OATP_substrate BCRP_substrate BCRP Substrate BCRP_efflux->BCRP_substrate Inducers CYP3A4/P-gp Inducers (e.g., Rifampin) Inducers->CYP3A4 Induces Inducers->Pgp_efflux Induces Inhibitors CYP3A4/P-gp Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibits Inhibitors->Pgp_efflux Inhibits

Caption: Daclatasvir's DDI pathways as both a victim and perpetrator.

G General Workflow for an In Vivo DDI Study cluster_period1 Period 1: Daclatasvir Alone cluster_period2 Period 2: Daclatasvir + Interacting Drug P1_Dose Administer Daclatasvir (or Daclatasvir-¹³C₂,d₆) P1_Sample Serial Blood Sampling P1_Dose->P1_Sample P1_Analyze Quantify Daclatasvir in Plasma (LC-MS/MS) P1_Sample->P1_Analyze P1_PK Calculate Pharmacokinetic Parameters P1_Analyze->P1_PK Washout Washout Period Comparison Statistical Comparison of Pharmacokinetic Parameters P1_PK->Comparison P2_Dose_Int Administer Interacting Drug (to steady state) P2_Dose_Dac Co-administer Daclatasvir P2_Dose_Int->P2_Dose_Dac P2_Sample Serial Blood Sampling P2_Dose_Dac->P2_Sample P2_Analyze Quantify Daclatasvir and Interacting Drug in Plasma P2_Sample->P2_Analyze P2_PK Calculate Pharmacokinetic Parameters P2_Analyze->P2_PK P2_PK->Comparison

Caption: Workflow of a typical crossover in vivo DDI study.

Conclusion

The use of Daclatasvir-¹³C₂,d₆ in conjunction with sensitive analytical techniques provides a robust platform for the thorough investigation of drug-drug interactions. The protocols outlined in this application note serve as a foundation for researchers to design and execute pivotal DDI studies, ensuring a comprehensive understanding of Daclatasvir's interaction profile. This knowledge is essential for providing appropriate dosing recommendations and ensuring the safe and effective use of Daclatasvir in combination with other medications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Daclatasvir LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Daclatasvir (B1663022).

Introduction to Matrix Effects

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Ion suppression, a common form of matrix effect, reduces the analyte's signal due to competition for ionization with matrix components.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the LC-MS/MS analysis of Daclatasvir.

Problem 1: I am observing significant ion suppression for Daclatasvir in my plasma samples. How can I mitigate this?

Answer:

Ion suppression is a frequent challenge in bioanalysis and can be addressed through several strategies.[5] A systematic approach is often the most effective way to identify and resolve the issue.

Recommended Actions:
  • Optimize Sample Preparation: The most effective way to reduce matrix effects is by improving the sample cleanup process to remove interfering endogenous components like phospholipids (B1166683).[5][6]

    • Solid-Phase Extraction (SPE): This technique is highly effective at removing phospholipids and generally results in cleaner extracts with minimal matrix effects compared to protein precipitation or liquid-liquid extraction.[7]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner samples than protein precipitation.[8][9][10]

    • Protein Precipitation (PPT): While simple, PPT is often associated with significant ion suppression due to residual phospholipids.[6] If using PPT, consider diluting the supernatant post-extraction to lessen the matrix load.[6]

  • Modify Chromatographic Conditions: Adjusting the liquid chromatography parameters can help separate Daclatasvir from co-eluting matrix components.[1]

    • Change the Mobile Phase: Altering the organic solvent or the pH of the mobile phase can significantly change selectivity.[11]

    • Adjust the Gradient: A slower gradient can improve the separation of the analyte from interfering compounds.[4]

    • Use a Different Column: Employing a column with a different stationary phase chemistry can alter the elution profile of both the analyte and matrix components.[12]

  • Optimize MS Source Parameters: Fine-tuning the mass spectrometer's ion source settings can sometimes reduce the impact of matrix effects.[5][12]

    • Adjust parameters like desolvation temperature, gas flow, and capillary voltage.[5]

    • Consider switching to a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI).[11]

Below is a workflow diagram to guide your troubleshooting process for ion suppression.

IonSuppressionWorkflow start Significant Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists ms_params Adjust MS Parameters chromatography->ms_params If suppression persists resolution Problem Resolved? ms_params->resolution resolution->sample_prep No, re-evaluate end_node Successful Analysis resolution->end_node Yes

Caption: Troubleshooting workflow for ion suppression.

Problem 2: My Daclatasvir peak shape is poor (e.g., fronting, tailing, or splitting). What are the potential causes and solutions?

Answer:

Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample injection.[13][14]

Recommended Actions:
  • Check for Column Contamination or Degradation: Over time, columns can become contaminated with sample residues, leading to peak shape issues.[13]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14] Using a guard column can help extend the life of your analytical column.[13]

  • Evaluate Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[15]

  • Optimize Mobile Phase Composition: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds.

    • Solution: Adjust the mobile phase pH to ensure Daclatasvir is in a single ionic form.

  • Investigate for System Leaks or Blockages: Fluctuations in system pressure can affect peak shape.[13]

    • Solution: Systematically check for leaks in fittings and tubing. A blockage in the system, often indicated by high backpressure, should be located and cleared.[14]

The following diagram illustrates the logical relationship between potential causes and poor peak shape.

PeakShapeTroubleshooting PoorPeakShape Poor Peak Shape (Fronting, Tailing, Splitting) ColumnIssues Column Contamination/ Degradation PoorPeakShape->ColumnIssues InjectionSolvent Injection Solvent Mismatch PoorPeakShape->InjectionSolvent MobilePhase Inappropriate Mobile Phase pH PoorPeakShape->MobilePhase SystemIssues System Leaks or Blockages PoorPeakShape->SystemIssues

Caption: Potential causes of poor peak shape.

Frequently Asked Questions (FAQs)

Q1: How do I quantitatively assess the matrix effect for my Daclatasvir assay?

A1: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[16] The matrix factor (MF) is calculated as follows:

  • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The IS-normalized MF can also be calculated to assess how well the internal standard compensates for the matrix effect.[7]

Q2: What type of internal standard (IS) is best for Daclatasvir analysis to compensate for matrix effects?

A2: A stable isotope-labeled (SIL) internal standard of Daclatasvir (e.g., Daclatasvir-¹³C₂, D₆) is the most suitable choice.[7][10] SIL-IS co-elutes with the analyte and is affected by matrix effects in a nearly identical manner, thus providing the most accurate compensation.[1] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.[17]

Q3: Can diluting my plasma sample reduce matrix effects?

A3: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[3][11] However, this approach may not be feasible if the concentration of Daclatasvir is very low, as dilution could bring the analyte level below the lower limit of quantification (LLOQ) of the assay.[3][6]

Q4: Are there specific sample preparation methods that have been successfully used for Daclatasvir in human plasma?

A4: Yes, several sample preparation methods have been reported for the analysis of Daclatasvir in human plasma. These include:

  • Solid-Phase Extraction (SPE) [7]

  • Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether.[8][9][18]

  • Protein Precipitation (PPT) with acetonitrile.[19][20]

The choice of method often depends on the required sensitivity and the complexity of the sample matrix. As indicated in the table below, SPE and LLE generally provide better recovery and lower matrix effects than PPT.

Q5: What are some typical LC-MS/MS parameters used for Daclatasvir analysis?

A5: Published methods for Daclatasvir analysis often utilize a C18 column with a gradient mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[7][8][9][21] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[7][8][9]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Daclatasvir Analysis
Sample Preparation TechniqueCommon Solvents/SorbentsAdvantagesDisadvantagesReference
Solid-Phase Extraction (SPE) C18 or similarHigh recovery, low matrix effect, clean extractsMore complex, time-consuming, and costly than PPT[7]
Liquid-Liquid Extraction (LLE) Methyl tert-butyl etherGood sample cleanup, lower matrix effect than PPTCan be labor-intensive, requires solvent evaporation and reconstitution[8][9][18]
Protein Precipitation (PPT) AcetonitrileSimple, fast, and inexpensiveHigh potential for ion suppression due to residual matrix components[19][20]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the simultaneous quantification of Sofosbuvir (B1194449) and Daclatasvir in human plasma.[7]

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (Daclatasvir-¹³C₂, D₆) and 100 µL of 1% formic acid as an extraction buffer. Vortex for a few seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute Daclatasvir and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

This method helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[22]

  • Setup: While infusing a standard solution of Daclatasvir at a constant flow rate into the MS detector post-column, inject a blank, extracted matrix sample onto the LC column.

  • Data Acquisition: Monitor the signal intensity of the Daclatasvir MRM transition over the entire chromatographic run time.

  • Interpretation: A stable, flat baseline indicates no matrix effect. Any significant dip in the baseline corresponds to a region of ion suppression, while a rise in the baseline indicates ion enhancement.

The following diagram illustrates the experimental setup for post-column infusion.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column LC Column Injector->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (Daclatasvir Standard) Syringe_Pump->T_Piece MS_Detector MS Detector T_Piece->MS_Detector

Caption: Post-column infusion experimental setup.

References

Technical Support Center: Optimizing ESI Source Parameters for Daclatasvir-13C2,d6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Electrospray Ionization (ESI) source parameters for the sensitive and robust detection of Daclatasvir and its stable isotope-labeled internal standard (SIL-IS), Daclatasvir-13C2,d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI source parameters I should start with for Daclatasvir analysis?

A1: For initial method development, you can begin with parameters from published LC-MS/MS methods for Daclatasvir. A good starting point would be to operate in positive ionization mode. Key parameters to consider are capillary voltage, cone voltage (or fragmentor voltage), nebulizer gas pressure, drying gas temperature, and drying gas flow rate.

Q2: Which ionization mode, positive or negative, is better for Daclatasvir?

A2: Daclatasvir contains several nitrogen atoms that can be readily protonated. Therefore, positive ionization mode is generally preferred for better sensitivity.

Q3: What are the expected precursor and product ions for Daclatasvir and this compound?

A3: Based on published literature, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of Daclatasvir is approximately 739.5. A common product ion for quantification is around m/z 514.1. For this compound, the precursor ion will be shifted by the mass of the isotopes. The exact m/z should be confirmed by infusing a standard solution of the SIL-IS.

Q4: Why is a stable isotope-labeled internal standard like this compound recommended?

A4: A SIL-IS is considered the gold standard for quantitative bioanalysis. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q5: I am observing high variability in the signal of my internal standard. What could be the cause?

A5: High variability in the internal standard response can be due to several factors, including inconsistent sample preparation, issues with the autosampler, or instability of the analyte in the sample matrix.[3] It is also crucial to ensure the purity of the SIL internal standard, as any unlabeled impurity can affect quantitation.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for Daclatasvir or this compound

This troubleshooting guide follows a logical workflow to diagnose and resolve issues related to poor signal intensity.

low_signal_troubleshooting start Low or No Signal Detected check_ms 1. Verify Mass Spectrometer Performance - Infuse a tuning solution (e.g., reserpine). - Check for expected signal and mass accuracy. start->check_ms check_analyte 2. Infuse Daclatasvir/IS Standard - Prepare a fresh solution in an appropriate solvent. - Directly infuse into the MS. check_ms->check_analyte signal_present Signal Observed? check_analyte->signal_present optimize_esi 3. Optimize ESI Source Parameters - Systematically adjust key parameters (see Table 1). - Monitor signal intensity. signal_present->optimize_esi Yes no_signal_root Root Cause Likely MS Hardware Issue - Contact service engineer. signal_present->no_signal_root No check_lc 4. Investigate LC System - Check for leaks, clogs, and proper mobile phase delivery. - Ensure column integrity. optimize_esi->check_lc check_sample_prep 5. Evaluate Sample Preparation - Review extraction protocol for potential losses. - Assess matrix effects. check_lc->check_sample_prep lc_ms_issue Issue is with LC-MS Interface or LC System check_lc->lc_ms_issue sample_prep_issue Issue is with Sample Preparation or Matrix Effects check_sample_prep->sample_prep_issue

Caption: Troubleshooting workflow for low or no signal.

Issue 2: Inconsistent Peak Area Ratios (Analyte/Internal Standard)

This guide helps to identify the source of variability in the analytical results.

peak_ratio_troubleshooting start Inconsistent Peak Area Ratios check_is_purity 1. Verify IS Purity & Concentration - Check for unlabeled analyte in IS. - Ensure accurate IS spiking concentration. start->check_is_purity check_coelution 2. Confirm Analyte and IS Co-elution - Overlay chromatograms. - A significant shift can indicate an issue. check_is_purity->check_coelution is_purity_issue Address IS purity or preparation. check_is_purity->is_purity_issue evaluate_matrix 3. Assess for Differential Matrix Effects - Perform post-extraction addition experiment. - Compare response in matrix vs. neat solution. check_coelution->evaluate_matrix chromatography_issue Optimize chromatography to ensure co-elution. check_coelution->chromatography_issue check_linearity 4. Examine Calibration Curve - Ensure the concentration range is appropriate. - Check for non-linearity, especially at the extremes. evaluate_matrix->check_linearity matrix_effect_issue Improve sample cleanup or modify chromatography. evaluate_matrix->matrix_effect_issue calibration_issue Adjust calibration range or use a different regression model. check_linearity->calibration_issue

Caption: Troubleshooting inconsistent peak area ratios.

Data Presentation: ESI Source Parameters

The following tables summarize typical starting parameters and optimized values for Daclatasvir analysis based on published methods. These should be used as a guide, and optimal values may vary depending on the specific mass spectrometer and LC conditions used.

Table 1: General ESI Source Parameters for Optimization

ParameterTypical Starting RangeEffect on Signal
Capillary Voltage 3.0 - 5.0 kV (positive mode)Too low results in poor ionization; too high can cause in-source fragmentation.[4]
Cone Voltage / Fragmentor Voltage 20 - 60 VOptimizes the transfer of ions from the source to the mass analyzer.
Nebulizer Gas Pressure 30 - 60 psigAffects droplet size and solvent evaporation. Higher flow rates may require higher pressure.[5]
Drying Gas Flow 5 - 15 L/minAids in desolvation of the ESI droplets.
Drying Gas Temperature 250 - 400 °CFacilitates solvent evaporation. Too high a temperature can lead to thermal degradation.
Source Temperature 100 - 150 °CInfluences the efficiency of the desolvation process.

Table 2: Example LC-MS/MS Parameters for Daclatasvir

ParameterValueReference
Ionization Mode ESI Positive[6]
Precursor Ion (m/z) 740.50[7][8]
Product Ion (m/z) 514.10[7][8]
Mobile Phase 5mM Ammonium Formate buffer: Acetonitrile[6]
Column C18 (e.g., Thermo Scientific, 5µm, 4.6 x 250 mm)[7]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of Daclatasvir and this compound.

Methodology:

  • Prepare a standard solution: Prepare a solution of Daclatasvir and this compound at a concentration of approximately 100 ng/mL in a solvent mixture that is compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This decouples the source optimization from the LC separation.

  • One-Factor-at-a-Time (OFAT) Optimization:

    • Set all source parameters to initial recommended values (see Table 1).

    • Vary one parameter at a time (e.g., capillary voltage) across its typical range while keeping all other parameters constant.

    • Record the signal intensity for the precursor ion of Daclatasvir at each setting.

    • Plot the signal intensity versus the parameter value to determine the optimum for that parameter.

    • Set the parameter to its optimal value and proceed to optimize the next parameter in a similar fashion. The typical order of optimization is: capillary voltage, cone/fragmentor voltage, nebulizer pressure, drying gas temperature, and drying gas flow.

  • Verification: Once all parameters are optimized, verify the settings by infusing the standard solution again and confirming a stable and high-intensity signal.

esi_optimization_workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization (OFAT) cluster_verification Verification prep_std Prepare Standard Solution (Daclatasvir & IS) infuse Infuse into MS (via syringe pump) prep_std->infuse opt_cap_v Optimize Capillary Voltage infuse->opt_cap_v opt_cone_v Optimize Cone Voltage opt_cap_v->opt_cone_v opt_nebulizer Optimize Nebulizer Gas opt_cone_v->opt_nebulizer opt_gas_temp Optimize Drying Gas Temp opt_nebulizer->opt_gas_temp opt_gas_flow Optimize Drying Gas Flow opt_gas_temp->opt_gas_flow verify Verify Final Parameters opt_gas_flow->verify

Caption: Workflow for systematic ESI parameter optimization.

References

Addressing ion suppression in the analysis of Daclatasvir in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Daclatasvir (B1663022) in plasma samples.

Troubleshooting Guide

Problem: Low signal intensity or complete signal loss for Daclatasvir.

This is a common indicator of significant ion suppression, where co-eluting matrix components interfere with the ionization of Daclatasvir in the mass spectrometer's source.[1]

Potential Cause Recommended Solution
Inadequate Sample Cleanup Endogenous plasma components like phospholipids (B1166683) are major contributors to ion suppression.[2][3] Employ more rigorous sample preparation techniques. Solid Phase Extraction (SPE) has been shown to be effective in reducing matrix effects for Daclatasvir analysis by providing better recovery and lower matrix interference compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation.[4][5]
Co-elution of Interfering Substances Modify chromatographic conditions to separate Daclatasvir from the ion-suppressing region of the chromatogram.[6][7][8] This can be achieved by adjusting the mobile phase composition, gradient profile, or selecting a different analytical column.[9]
High Concentration of Matrix Components Dilute the plasma sample before extraction. While this reduces the concentration of interfering species, it also lowers the analyte concentration, so this approach is best for samples where Daclatasvir levels are sufficiently high.[10]
Suboptimal Ionization Source Conditions Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature to maximize Daclatasvir ionization and minimize the impact of interfering compounds.

Problem: Inconsistent results and poor reproducibility between samples.

Variable ion suppression across different plasma samples can lead to inconsistent analytical results.[1]

Potential Cause Recommended Solution
Variable Matrix Effects The composition of plasma can vary between individuals, leading to different degrees of ion suppression.[11] The use of a stable isotope-labeled internal standard (SIL-IS), such as Daclatasvir-¹³C₂²H₆, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification.[4][6][12]
Inconsistent Sample Preparation Ensure uniformity in the sample preparation process for all samples and standards. Automated sample preparation systems can help minimize variability.
Carryover Residual Daclatasvir or matrix components from a high-concentration sample can be injected with the subsequent sample, leading to inaccurate results. Optimize the autosampler wash solution; a composition of 50% acetonitrile (B52724) in water has been found effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Daclatasvir in plasma?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Daclatasvir, is reduced by co-eluting components from the sample matrix.[1] Plasma is a complex matrix containing numerous endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization process in the MS source, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification of Daclatasvir.[2][3][5][13]

Q2: How can I determine if ion suppression is affecting my Daclatasvir analysis?

A2: Two common methods to assess ion suppression are:

  • Post-Column Infusion: A solution of Daclatasvir is continuously infused into the LC flow after the analytical column. A blank plasma extract is then injected. A dip in the baseline signal for Daclatasvir at specific retention times indicates the elution of matrix components that cause ion suppression.[7][8][9][13]

  • Post-Extraction Spike Comparison: The response of Daclatasvir in a blank plasma sample that has been spiked after the extraction process is compared to the response of Daclatasvir in a neat solution (e.g., mobile phase) at the same concentration. A lower response in the post-extraction spiked sample indicates ion suppression.[2][5][9]

Q3: What are the most effective sample preparation techniques to minimize ion suppression for Daclatasvir?

A3: While protein precipitation is a simple technique, it is often insufficient for removing all interfering components and can lead to significant ion suppression.[5] For Daclatasvir analysis in plasma, more effective techniques include:

  • Solid Phase Extraction (SPE): This technique has been shown to provide better recovery and a lower matrix effect for the extraction of Daclatasvir.[4] Polymeric mixed-mode cation exchange SPE cartridges can be particularly effective.[3]

  • Liquid-Liquid Extraction (LLE): LLE can also be an effective method for cleaning up plasma samples and reducing matrix effects.[5][14][15]

Q4: Is an internal standard necessary for the analysis of Daclatasvir?

A4: Yes, the use of an internal standard (IS) is crucial for accurate and precise quantification, especially when dealing with potential ion suppression. A stable isotope-labeled internal standard (SIL-IS), such as Daclatasvir-¹³C₂²H₆, is the gold standard as it has nearly identical chemical and physical properties to Daclatasvir and will be affected by matrix effects in a similar manner, thus compensating for variations in ion suppression between samples.[4][6][12]

Q5: Can I just dilute my plasma sample to reduce ion suppression?

A5: Diluting the plasma sample can reduce the concentration of matrix components and thereby lessen ion suppression.[10] However, this also dilutes the Daclatasvir concentration, which may compromise the sensitivity of the assay, especially for samples with low concentrations of the drug. This approach is a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Experimental Protocols and Data

Below are examples of experimental conditions that have been successfully used for the analysis of Daclatasvir in human plasma, with a focus on minimizing ion suppression.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on a validated method for the simultaneous quantification of Daclatasvir and Sofosbuvir (B1194449) in human plasma.[4]

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Daclatasvir-¹³C₂²H₆).

  • Add 100 µL of 1.0% formic acid and vortex.

  • Condition a Strata-X (30 mg, 1cc) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge twice with 1.0 mL of Milli-Q/HPLC grade water.

  • Elute the analytes with 0.5 mL of methanol.

  • The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for Daclatasvir analysis.[4][12][14][15][16]

ParameterCondition
LC System Acquity UPLC system (Waters) or equivalent
Column Gemini NX 5µ C18 (50 × 2.0mm) (Phenomenex) or ZorbaxSB-C18 (4.6 × 50 mm, 5 μm)
Mobile Phase A: 5 mM Ammonium Formate buffer; B: Acetonitrile
Gradient A gradient elution is typically used.
Flow Rate 0.300 mL/min to 0.7 mL/min
Injection Volume 10 µL
MS System Waters Xevo TQ MS or API4500 triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Method Validation Data

The following table presents a summary of validation parameters from a published method for Daclatasvir in human plasma.[4]

Parameter Result for Daclatasvir
Linearity Range 10.004 - 3001.218 ng/mL
Correlation Coefficient (r) ≥ 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Nominal) 85-115%
Matrix Effect (%CV of IS normalized matrix factor) < 4%

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low or Inconsistent Daclatasvir Signal check_is Check Internal Standard Performance start->check_is is_ok IS Signal also Low/ Inconsistent check_is->is_ok Yes is_not_ok IS Signal Stable, Analyte Varies check_is->is_not_ok No improve_sp Improve Sample Preparation is_ok->improve_sp optimize_lc Optimize Chromatography is_not_ok->optimize_lc sp_options Consider: - SPE (recommended) - LLE - Dilution improve_sp->sp_options revalidate Re-evaluate Matrix Effect & Re-validate Method improve_sp->revalidate lc_options Adjust: - Gradient Profile - Mobile Phase - Different Column optimize_lc->lc_options optimize_lc->revalidate

Caption: Troubleshooting workflow for addressing ion suppression.

Experimental Workflow for Daclatasvir Analysis in Plasma

DaclatasvirAnalysisWorkflow plasma_sample Plasma Sample Collection add_is Spike with IS (Daclatasvir-¹³C₂²H₆) plasma_sample->add_is sample_prep Sample Preparation (e.g., SPE) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis report Report Results data_analysis->report SamplePrepDecisionTree start Start: Need to Analyze Daclatasvir in Plasma sensitivity High Sensitivity Required? start->sensitivity spe Use Solid Phase Extraction (SPE) sensitivity->spe Yes throughput High Throughput Needed? sensitivity->throughput No lle Use Liquid-Liquid Extraction (LLE) ppt Protein Precipitation (High risk of ion suppression) throughput->lle No throughput->ppt Yes

References

Daclatasvir-13C2,d6 stability in processed samples and autosampler.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daclatasvir-13C2,d6. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in processed biological samples and within an autosampler. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Stability of this compound in Processed Samples and Autosampler

Ensuring the stability of internal standards is critical for the accuracy and reliability of bioanalytical methods. This section summarizes the stability of this compound under various conditions as determined in a validated LC-MS/MS method for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma[1].

Quantitative Stability Data

The stability of Daclatasvir and its isotopically labeled internal standard, this compound, was evaluated to ensure that the concentration of the analyte and the internal standard remains unchanged during sample processing and storage. The acceptance criteria for these stability tests were that the assay values must be within 85-115% of the nominal concentration with a precision of ≤15% relative standard deviation (RSD)[1].

Stability TestMatrixStorage ConditionDurationFinding
Autosampler Stability Processed PlasmaRefrigerator at 0-10°C27 hoursBoth Daclatasvir and its internal standard were found to be stable[1].
Reinjection Reproducibility Processed PlasmaAutosampler at 5°CApproximately 12 hours 35 minutesNo significant variability in the concentration of Daclatasvir and its internal standard was observed[1].
Bench Top Stability Spiked PlasmaRoom TemperatureNot specifiedAssessed using six replicates of low and high-quality control samples[1].
Freeze-Thaw Stability Spiked PlasmaMultiple freeze-thaw cycles at set temperatureNot specifiedAssessed using six replicates of low and high-quality control samples[1].
Wet Extract Stability Processed PlasmaNot specifiedNot specifiedAssessed using six replicates of low and high-quality control samples[1].

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the stability assessment of this compound.

Sample Preparation (Solid Phase Extraction - SPE)
  • Addition of Internal Standard : To the plasma samples, the internal standard working solution (this compound) is added.

  • Extraction Buffer : 100 µL of 1% formic acid is added to the plasma samples to aid in the extraction of the analyte and the internal standard[1].

  • Solid Phase Extraction : The samples are then processed using a solid phase extraction technique for cleanup and concentration.

  • Elution : The analyte and internal standard are eluted from the SPE cartridge.

  • Evaporation and Reconstitution : The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System : Acquity UPLC system (Waters)[1].

  • Mass Spectrometer : Waters Xevo TQ MS system[1].

  • Column : Gemini NX 5µ C18 (50 × 2.0mm) (Phenomenex)[1].

  • Mobile Phase : A gradient mobile phase consisting of 5 mM Ammonium Formate buffer and Acetonitrile[1].

  • Flow Rate : 0.300 mL/min[1].

  • Ionization Mode : Positive ion mode electrospray ionization (ESI)[1].

  • Detection : Multiple Reaction Monitoring (MRM) was used for quantification[1].

Experimental Workflow Diagram

Stability_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_stability Stability Assessment Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Add_Buffer Add 1% Formic Acid Add_IS->Add_Buffer SPE Solid Phase Extraction (SPE) Add_Buffer->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporate and Reconstitute Elute->Dry_Reconstitute Processed_Sample Processed Sample Dry_Reconstitute->Processed_Sample Inject Inject into LC-MS/MS Acquire Data Acquisition (MRM) Inject->Acquire Autosampler Autosampler Stability Benchtop Bench Top Stability FreezeThaw Freeze-Thaw Stability Reinjection Reinjection Reproducibility Processed_Sample->Inject Processed_Sample->Autosampler Processed_Sample->Benchtop Processed_Sample->FreezeThaw Processed_Sample->Reinjection

Experimental workflow for stability assessment of this compound.

Troubleshooting Guide & FAQs

This section addresses common questions and potential issues related to the stability of this compound in processed samples and during autosampler storage.

Q1: I am observing a significant decrease in the internal standard (this compound) peak area in my processed samples after they have been in the autosampler for over 24 hours. What could be the cause?

A1: Based on available data, this compound has been shown to be stable in the autosampler at 0-10°C for up to 27 hours[1]. If you are experiencing a decrease in peak area, consider the following:

  • Autosampler Temperature: Verify that your autosampler is maintaining the set temperature (e.g., 5°C or within the 0-10°C range). Fluctuations in temperature could accelerate degradation.

  • Sample Matrix: The stability data was generated using human plasma. If you are using a different matrix, the stability of the internal standard may vary.

  • Sample Preparation: Ensure that your sample processing is complete and that no residual enzymes or reactive species from the matrix are present in the final extract, as these could potentially degrade the internal standard over time.

  • Solvent Composition: The composition of the reconstitution solvent can impact stability. Ensure it is appropriate for Daclatasvir and free of contaminants.

Q2: My reinjected samples show a higher variability in the internal standard response compared to the initial injection. Why is this happening?

A2: Studies have demonstrated good reinjection reproducibility for Daclatasvir and its internal standard when stored in an autosampler at 5°C for approximately 12.5 hours[1]. If you observe increased variability, potential causes include:

  • Evaporation: Check for solvent evaporation from your sample vials or wells, especially if they are not properly sealed. This would concentrate the sample and alter the peak area.

  • Adsorption: Daclatasvir may adsorb to the surface of the sample vials over time. Consider using different types of vials (e.g., silanized glass or polypropylene).

  • Injector Issues: Variability could be due to issues with the autosampler injector, such as inconsistent injection volumes or carryover.

Q3: How many freeze-thaw cycles can my processed samples containing this compound undergo without affecting the integrity of the internal standard?

A3: While the exact number of cycles was not specified in the cited study, freeze-thaw stability was assessed and confirmed using low and high concentration quality control samples[1]. As a general good practice in bioanalysis, it is recommended to minimize the number of freeze-thaw cycles. If you anticipate needing to access your samples multiple times, consider aliquoting them into smaller volumes before the initial freezing.

Q4: What are the recommended storage conditions for processed samples containing this compound if I cannot analyze them immediately?

A4: For short-term storage (up to 27 hours), keeping the processed samples in an autosampler at 0-10°C has been shown to be acceptable[1]. For longer-term storage, it is advisable to store the processed samples at or below -20°C. However, it is crucial to perform your own validation to confirm long-term stability under your specific storage conditions.

Q5: I am seeing unexpected peaks eluting close to my internal standard. What could be the source?

A5: The appearance of extraneous peaks could be due to several factors:

  • Degradation: If the internal standard is degrading, you may see peaks corresponding to its degradation products.

  • Matrix Interference: The peaks could be from endogenous components of the biological matrix that were not completely removed during sample preparation.

  • Contamination: Contamination can be introduced from solvents, reagents, or the lab environment.

  • Carryover: If a high concentration sample was injected previously, you might be observing carryover. An autosampler wash solution of 50% Acetonitrile/water has been used to prevent this[1].

To troubleshoot, you can inject a blank matrix sample (processed without the internal standard) and a pure solvent blank to identify the source of the interference.

References

How to resolve co-eluting interferences in Daclatasvir bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Daclatasvir (B1663022). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for resolving common analytical challenges, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in Daclatasvir bioanalysis?

A1: Co-eluting interferences in Daclatasvir bioanalysis can arise from several sources:

  • Endogenous Matrix Components: Biological matrices like plasma are complex and contain numerous endogenous compounds that can co-elute with Daclatasvir, leading to ion suppression or enhancement in LC-MS/MS analysis.

  • Metabolites: Daclatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Metabolites may have similar physicochemical properties to the parent drug and can potentially co-elute.

  • Co-administered Drugs: Daclatasvir is often administered as part of a combination therapy for Hepatitis C.[2] Co-administered drugs or their metabolites can interfere with Daclatasvir quantification if not adequately separated chromatographically. There are 273 known drugs that interact with Daclatasvir, which can be a source of interference.[3]

  • Degradation Products: Daclatasvir may degrade under certain conditions during sample collection, processing, or storage. These degradation products can co-elute and interfere with the analysis.[4]

  • Isomeric Compounds: Although less common for Daclatasvir, isomeric interferences can be a significant challenge in bioanalysis.

Q2: How can I identify if co-elution is affecting my Daclatasvir assay?

A2: Several indicators can suggest the presence of co-eluting interferences:

  • Poor Peak Shape: Asymmetrical peaks, such as fronting, tailing, or split peaks, can indicate the presence of a co-eluting substance.

  • Inconsistent Results: High variability in replicate injections or between different sample lots can be a sign of matrix effects caused by co-eluting interferences.

  • Ion Suppression/Enhancement: A significant decrease or increase in the analyte signal in the presence of the biological matrix compared to a neat solution is a strong indicator of matrix effects due to co-eluting compounds.[5][6]

  • Unstable Internal Standard Response: If you are using an internal standard, significant variations in its response across the analytical run can point towards co-eluting interferences affecting its ionization.

Q3: What are the first steps to troubleshoot a suspected co-elution problem?

A3: When co-elution is suspected, a systematic approach is recommended:

  • Review Sample Preparation: Ensure that the sample preparation method is robust and effectively removes potential interferences.

  • Optimize Chromatographic Conditions: Modify the LC method to improve the separation of Daclatasvir from any interfering peaks.

  • Evaluate Matrix Effects: Conduct experiments to specifically assess the degree of ion suppression or enhancement.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during Daclatasvir bioanalysis.

Issue 1: Poor Peak Shape and Resolution

Symptom: The Daclatasvir peak is broad, tailing, or not baseline-separated from an adjacent peak.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Chromatographic Separation Modify Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage, change the pH of the aqueous phase, or try a different buffer system (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate). A gradient elution is often more effective than an isocratic one for resolving complex mixtures.[7]
Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase like a phenyl-hexyl or a biphenyl (B1667301) column to alter selectivity.
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[8]
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but it may also alter selectivity.[9]
Column Overload Reduce Injection Volume or Sample Concentration: Injecting a smaller volume or diluting the sample can prevent column overload and improve peak shape.[9]
Column Contamination or Degradation Wash the Column: Flush the column with a strong solvent to remove any adsorbed contaminants.
Replace the Column: If the column performance does not improve after washing, it may need to be replaced.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Symptom: The response of Daclatasvir is significantly lower or higher in plasma samples compared to a standard solution in a neat solvent.

Possible Causes & Solutions:

CauseRecommended Solution
Co-elution of Endogenous Components (e.g., Phospholipids) Improve Sample Preparation: Transition from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.[7]
Optimize LLE: Adjust the pH of the sample and the polarity of the extraction solvent to selectively extract Daclatasvir while leaving interferences behind.
Optimize SPE: Select an appropriate sorbent (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps to effectively remove matrix components.
Insufficient Chromatographic Separation from Matrix Components Modify LC Gradient: Introduce a steeper gradient at the beginning of the run to elute highly polar interferences before Daclatasvir. A post-column infusion experiment can help identify regions of ion suppression.[10]
Use a Diverter Valve: Divert the flow from the column to waste during the elution of highly interfering components to prevent them from entering the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the simultaneous quantification of Daclatasvir and Sofosbuvir (B1194449) in human plasma.[7]

Materials:

  • Human plasma samples

  • Daclatasvir and stable isotope-labeled internal standard (Daclatasvir-¹³C₂D₆) working solutions

  • 1% Formic Acid in water

  • Methanol (B129727) (HPLC grade)

  • Milli-Q/HPLC grade water

  • SPE cartridges (e.g., Oasis HLB)

  • Reconstitution solution: Acetonitrile:5mM Ammonium formate (50:50, v/v):Methanol (50:50, v/v)[7]

Procedure:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution.

  • Add 100 µL of 1% formic acid as an extraction additive and vortex briefly.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1.0 mL of Milli-Q/HPLC grade water.

  • Elute the analytes with 0.5 mL of methanol.

  • To the eluate, add 0.5 mL of the reconstitution solution and vortex.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Daclatasvir Quantification

The following are typical starting parameters for an LC-MS/MS method for Daclatasvir, which should be optimized for your specific instrumentation.[7][11]

Liquid Chromatography Parameters:

ParameterValue
Column Gemini NX C18 (50 x 2.0 mm, 5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Formate in water
Mobile Phase B Acetonitrile
Flow Rate 0.300 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C
Gradient Time (min)
0.01
1.00
3.00
3.50
5.00

Mass Spectrometry Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Daclatasvir 739.4339.27
Daclatasvir-¹³C₂D₆ (IS) 747.4520.3

Note: The specific product ions may vary depending on the instrument and collision energy used.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for Daclatasvir and its Internal Standard

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Reference
Daclatasvir2.15739.4339.27[7]
Daclatasvir-¹³C₂D₆ (IS)2.12747.4520.3[7]
Daclatasvir3.76739.4514.1[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_fa Add 1% Formic Acid add_is->add_fa spe Solid-Phase Extraction (SPE) add_fa->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute reconstitute Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer to vial separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Daclatasvir bioanalysis.

troubleshooting_logic cluster_solutions Potential Solutions start Co-elution Suspected check_peak Assess Peak Shape (Asymmetry, Splitting) start->check_peak check_variability Evaluate Result Variability start->check_variability matrix_effect Investigate Matrix Effects check_peak->matrix_effect check_variability->matrix_effect optimize_lc Optimize LC Method (Mobile Phase, Column) matrix_effect->optimize_lc If separation is poor improve_sp Enhance Sample Prep (LLE, SPE) matrix_effect->improve_sp If matrix effects are high use_sil_is Implement SIL-IS matrix_effect->use_sil_is To compensate for effects resolved Interference Resolved optimize_lc->resolved not_resolved Issue Persists optimize_lc->not_resolved improve_sp->resolved improve_sp->not_resolved use_sil_is->resolved not_resolved->optimize_lc Re-evaluate

Caption: Troubleshooting logic for co-eluting interferences.

References

Technical Support Center: Minimizing Daclatasvir Carryover in HPLC Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing daclatasvir (B1663022) carryover in High-Performance Liquid Chromatography (HPLC) systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to daclatasvir carryover during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is daclatasvir and why is it prone to carryover in HPLC systems?

A1: Daclatasvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2] Chemically, it is a large, complex molecule with a high molecular weight, multiple nitrogen atoms, and hydrophobic regions. Its physicochemical properties, including a high logP value (indicating hydrophobicity) and basic pKa, contribute to its tendency to adsorb to surfaces within the HPLC system, leading to carryover. This "stickiness" can cause residual daclatasvir from a high-concentration sample to appear in subsequent injections of low-concentration samples or blanks.

Q2: What are the common sources of daclatasvir carryover in an HPLC system?

A2: The most common sources of carryover for hydrophobic and basic compounds like daclatasvir include:

  • Autosampler: The injector needle (both inner and outer surfaces), needle seat, sample loop, and rotor seals are primary sites for analyte adsorption.[3]

  • HPLC Column: The stationary phase, frits, and any unswept volumes can retain the analyte.

  • Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.

  • Sample Vials: Daclatasvir can adsorb to the surface of glass or polypropylene (B1209903) vials, especially at low concentrations.[3][4]

Q3: How can I quickly assess if I have a daclatasvir carryover issue?

A3: To confirm a carryover issue, perform a blank injection immediately following the injection of a high-concentration daclatasvir standard. The appearance of a daclatasvir peak in the blank chromatogram is a clear indicator of carryover. The magnitude of this peak relative to the standard is a measure of the carryover percentage.

Q4: What are the general strategies to prevent daclatasvir carryover?

A4: General preventative measures include:

  • Optimizing the Needle Wash: Use a strong, appropriate wash solvent and ensure sufficient wash volume and contact time.

  • Proper Method Development: Develop a robust HPLC method with a mobile phase that ensures daclatasvir is fully solubilized and elutes efficiently.

  • System Maintenance: Regularly clean and maintain the autosampler and other HPLC components.

  • Appropriate Vial Selection: Use low-adsorption vials, especially for low-concentration samples.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve daclatasvir carryover issues.

Guide 1: Identifying the Source of Carryover

This guide will help you systematically determine whether the carryover originates from the autosampler, the column, or other system components.

Step 1: Initial Carryover Assessment

  • Inject a high-concentration daclatasvir standard.

  • Immediately inject a blank (mobile phase or sample diluent).

  • If a daclatasvir peak is observed in the blank, proceed to the next step.

Step 2: Isolate the Column

  • Remove the analytical column from the flow path.

  • Replace it with a zero-dead-volume union.

  • Repeat the injection sequence from Step 1.

  • If carryover is significantly reduced or eliminated: The column is the primary source of carryover.

  • If carryover persists: The issue is likely within the autosampler or pre-column tubing.

Step 3: Investigate the Autosampler

  • If the carryover is attributed to the autosampler, focus on the needle, sample loop, and injection valve.

  • Implement a more rigorous needle wash protocol (see Guide 2).

  • If the problem persists, inspect and clean or replace the sample loop and injector rotor seal.

Guide 2: Optimizing the Autosampler Wash Protocol

A robust needle wash is the most effective way to combat carryover from the autosampler.

Step 1: Selecting an Appropriate Wash Solvent

  • Principle: The wash solvent should be stronger than the mobile phase and capable of fully solubilizing daclatasvir.

  • Recommendations:

    • Start with a solvent mixture that has a higher organic content than your mobile phase.

    • Consider using a "magic mixture" of Water:Acetonitrile (B52724):Isopropanol:Methanol (1:1:1:1) for broad solvency.[5]

    • For basic compounds like daclatasvir, adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent can improve cleaning by neutralizing basic sites.

Step 2: Optimizing Wash Volume and Cycles

  • Increase the volume of the needle wash.

  • Implement multiple wash cycles (pre- and post-injection).

  • For particularly stubborn carryover, use a multi-solvent wash sequence. For example:

    • A strong, acidic organic solvent (e.g., 90% acetonitrile with 0.1% formic acid) to remove daclatasvir.

    • A weaker solvent (e.g., your initial mobile phase) to rinse the strong solvent and prepare for the next injection.

Step 3: Evaluating Wash Effectiveness

  • After implementing changes to the wash protocol, repeat the carryover assessment (Guide 1, Step 1) to quantify the improvement.

Data Presentation

The selection of an appropriate needle wash solvent is critical in minimizing daclatasvir carryover. The following table summarizes the effectiveness of different wash solvents in reducing the carryover of chlorhexidine (B1668724), a hydrophobic and basic compound with properties similar to daclatasvir. This data can serve as a starting point for optimizing the wash protocol for daclatasvir.

Wash Solvent CompositionInjection ModeCarryover (%)
Mobile PhasePartial Loop> 0.05
Isopropanol (1500 µL) followed by Mobile Phase (1500 µL)Partial Loop0.0003
Two standard 750 µL washesAll Modes< 0.005

Data adapted from a study on chlorhexidine carryover. The effectiveness of these solvents should be confirmed for daclatasvir.[6]

Experimental Protocols

Protocol 1: RP-HPLC Method for Daclatasvir Analysis

This protocol is adapted from a validated stability-indicating RP-HPLC method for the determination of daclatasvir.

  • HPLC System: Agilent 1100 with a variable wavelength detector.

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

  • Expected Retention Time for Daclatasvir: Approximately 3.8 minutes.

Protocol 2: UPLC-MS/MS Method for Daclatasvir Quantification

This protocol is based on a validated method for the simultaneous quantification of daclatasvir and sofosbuvir (B1194449) in human plasma.

  • UPLC System: Acquity UPLC system (Waters).

  • Mass Spectrometer: Waters Xevo TQ MS system.

  • Column: Gemini NX C18 (50 x 2.0 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile.

  • Flow Rate: 0.300 mL/min.

  • Injection Volume: 2.0 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Autosampler Wash Solution: 50% Acetonitrile in water.

Visualizations

Troubleshooting_Workflow start Start: Daclatasvir Carryover Suspected assess_carryover Inject High-Conc. Standard, then Blank start->assess_carryover check_blank Daclatasvir Peak in Blank? assess_carryover->check_blank no_carryover No Significant Carryover check_blank->no_carryover No isolate_column Remove Column, Replace with Union check_blank->isolate_column Yes reassess_carryover Inject High-Conc. Standard, then Blank isolate_column->reassess_carryover check_carryover_again Carryover Persists? reassess_carryover->check_carryover_again column_issue Column is the Source: - Flush with strong solvent - Replace guard column - Replace column check_carryover_again->column_issue No autosampler_issue Autosampler is the Source: - Optimize wash protocol - Inspect/clean injector parts check_carryover_again->autosampler_issue Yes

Caption: Troubleshooting workflow for identifying the source of daclatasvir carryover.

Daclatasvir_Carryover_Factors Daclatasvir Daclatasvir Properties High_logP High logP (Hydrophobic) Daclatasvir->High_logP Basic_pKa Basic pKa Daclatasvir->Basic_pKa Adsorption Adsorption to Surfaces High_logP->Adsorption Basic_pKa->Adsorption Carryover Carryover Adsorption->Carryover

Caption: Physicochemical properties of daclatasvir contributing to HPLC carryover.

References

Technical Support Center: Optimizing Daclatasvir Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Daclatasvir (B1663022). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of mobile phase additives on Daclatasvir ionization in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for Daclatasvir analysis by mass spectrometry?

A1: Daclatasvir is a basic compound containing multiple nitrogen atoms that can be readily protonated. Therefore, positive electrospray ionization (ESI+) is the preferred mode for achieving high sensitivity in mass spectrometric detection.[1][2] Published LC-MS/MS methods consistently utilize positive ionization mode for the quantification of Daclatasvir in various matrices.[1][2]

Q2: Why are mobile phase additives necessary for the analysis of Daclatasvir?

A2: Mobile phase additives play a crucial role in both the chromatographic separation and the ionization efficiency of Daclatasvir. In reversed-phase chromatography, additives can help to improve peak shape by minimizing interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[3] In the context of mass spectrometry, additives facilitate the protonation of Daclatasvir in the ESI source, leading to a more stable and intense signal.

Q3: Which mobile phase additives are commonly used for Daclatasvir analysis?

A3: Common additives include volatile acids and buffers such as formic acid, acetic acid, ammonium (B1175870) formate (B1220265), and ammonium acetate (B1210297).[1][2][4][5] The choice of additive and its concentration can significantly impact signal intensity, peak shape, and retention time.

Q4: How does the pH of the mobile phase affect the ionization and retention of Daclatasvir?

A4: The pH of the mobile phase is a critical parameter. For Daclatasvir, a basic compound, a lower pH (typically between 3 and 5) ensures that the molecule is in its protonated form. This is beneficial for both retention on a reversed-phase column and for enhancing the signal in positive ESI. Several methods utilize mobile phases with a pH around 3.5.[1][6]

Q5: I am observing poor peak shape (tailing) for Daclatasvir. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like Daclatasvir is often caused by secondary interactions with acidic silanol groups on the column packing material.[3] Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough to keep Daclatasvir fully protonated.

  • Additive Concentration: An insufficient concentration of an acidic additive may not effectively mask the silanol interactions. Consider slightly increasing the concentration of formic acid or using a buffer like ammonium formate.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica-based column) that has fewer exposed silanol groups.

  • Organic Modifier: The type and proportion of the organic solvent (typically acetonitrile (B52724) or methanol) can also influence peak shape.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Daclatasvir Signal Intensity Inefficient protonation in the ESI source.1. Add or increase the concentration of an acidic modifier like formic acid (0.1% is common) to the mobile phase.[5]2. Ensure the mobile phase pH is in the optimal range (pH 3-5) for protonation.3. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.1. Lower the mobile phase pH using an acid like formic or acetic acid.2. Use a mobile phase buffer such as ammonium formate or ammonium acetate.[1][2]3. Employ a column with advanced end-capping or a different chemistry.
Inconsistent Retention Times Unstable mobile phase pH or composition.1. Ensure the mobile phase is well-mixed and degassed.2. Use a buffered mobile phase (e.g., ammonium formate) for better pH stability.[2]3. Check for leaks in the HPLC system.
Signal Suppression/Matrix Effects Co-eluting compounds from the sample matrix interfering with ionization.1. Optimize the chromatographic separation to resolve Daclatasvir from interfering matrix components.2. Improve sample preparation methods (e.g., solid-phase extraction) to remove interfering substances.[7]3. Use an isotopically labeled internal standard to compensate for matrix effects.

Data Presentation: Comparison of Mobile Phase Compositions

The following table summarizes mobile phase compositions used in various published methods for the analysis of Daclatasvir, providing a comparative overview of successful experimental conditions.

Reference Mobile Phase A (Aqueous) Mobile Phase B (Organic) Mode
[4]1mM Ammonium acetate Buffer (pH 4 with acetic acid)AcetonitrileIsocratic (20:80 v/v)
[1]5mM Ammonium formate buffer (pH 3.5)AcetonitrileIsocratic (50:50 v/v)
[2]5mM Ammonium Formate bufferAcetonitrileGradient
[5]Water with 0.1% formic acidAcetonitrileGradient
[8][9]0.05% o-phosphoric acid in waterAcetonitrileIsocratic (50:50 v/v)

Experimental Protocols

Protocol 1: LC-MS/MS Method with Ammonium Formate Buffer

This protocol is based on a method for the simultaneous determination of Sofosbuvir (B1194449) and Daclatasvir in human plasma.[1]

  • Chromatographic System: A liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer.

  • Column: Zorbax SB-C18 column (4.6 x 50 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v).

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. For Daclatasvir, the precursor ion and product ion transitions would be optimized.

Protocol 2: UPLC-MS/MS Method with Formic Acid

This protocol is adapted from a method for the quantification of Daclatasvir and other antiviral drugs in human plasma.[5]

  • Chromatographic System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C-18 Luna Omega column (50 mm × 2.1 mm, 1.6 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Full scan mass spectral analysis to identify the protonated molecule, followed by optimization of MRM transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_System HPLC/UPLC System Supernatant->LC_System MS_System Mass Spectrometer (ESI+) LC_System->MS_System Data_Acquisition Data Acquisition (MRM Mode) MS_System->Data_Acquisition Quantification Quantification of Daclatasvir Data_Acquisition->Quantification

Caption: A typical experimental workflow for the quantification of Daclatasvir in a biological matrix.

ionization_pathway cluster_solution Mobile Phase (Solution Phase) cluster_gas ESI Source (Gas Phase) Daclatasvir Daclatasvir (D) Protonated_Daclatasvir Protonated Daclatasvir (DH+) Daclatasvir->Protonated_Daclatasvir + H+ Additive Acidic Additive (HA) Additive->Protonated_Daclatasvir donates H+ Droplet Charged Droplet containing DH+ Protonated_Daclatasvir->Droplet Desolvation Solvent Evaporation Droplet->Desolvation Ion_Detection [DH+] Ion Detected by Mass Analyzer Desolvation->Ion_Detection

Caption: The role of acidic additives in the positive electrospray ionization of Daclatasvir.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Daclatasvir Quantification: A Comparative Guide Based on FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Daclatasvir (B1663022) in human plasma with alternative analytical techniques. The information presented is based on published data and aligns with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection. Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. While LC-MS/MS is considered the gold standard for its sensitivity and specificity, other methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry offer alternative approaches. This guide presents a comparative overview of these methods, with a primary focus on the validation of an LC-MS/MS method in accordance with FDA guidelines.

Methodology Comparison

The selection of an analytical method for drug quantification depends on various factors including the required sensitivity, selectivity, sample matrix, and the specific application. Below is a summary of different analytical methods used for the quantification of Daclatasvir.

LC-MS/MS Method

A highly sensitive and selective LC-MS/MS method for the simultaneous determination of Daclatasvir and Sofosbuvir (B1194449) in human plasma has been developed and validated according to FDA guidelines.[1][2][3]

Sample Preparation: A liquid-liquid extraction technique is employed to extract Daclatasvir and the internal standard from human plasma.

Chromatographic and Mass Spectrometric Conditions: The separation is achieved on a C18 column with a gradient mobile phase. Detection is performed using a triple quadrupole tandem mass spectrometer in the positive ion mode.

Alternative Methods: HPLC and UV-Visible Spectrophotometry
  • RP-HPLC Method: A simple, precise, and accurate Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method has been developed for the estimation of Daclatasvir in bulk and pharmaceutical dosage forms.[4][5][6]

  • UV-Visible Spectrophotometric Method: A straightforward and cost-effective UV-Visible spectrophotometric method has been developed for the quantitative estimation of Daclatasvir in bulk and pharmaceutical dosage forms.

Data Presentation: A Comparative Analysis of Validation Parameters

The following tables summarize the key validation parameters for the LC-MS/MS method and the alternative HPLC and UV-Visible Spectrophotometric methods, based on published data. The acceptance criteria are derived from the FDA's guidance on bioanalytical method validation.[7][8][9][10][11]

Table 1: LC-MS/MS Method Validation for Daclatasvir in Human Plasma
Validation ParameterResultFDA Acceptance Criteria
Linearity Range 3 - 3000 ng/mLCorrelation coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentrationMean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision (Intra-day & Inter-day) RSD < 15%Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ)
Lower Limit of Quantification (LLOQ) 3 ng/mLAnalyte response should be at least 5 times the blank response
Selectivity No significant interference observedNo significant interfering peaks at the retention time of the analyte and IS
Recovery Consistent and reproducibleConsistent and reproducible
Stability Stable under various storage conditionsWithin ±15% of nominal concentrations
Table 2: Comparison with Alternative Analytical Methods
MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Lower Limit of Quantification (LOQ)
LC-MS/MS 3 - 3000 ng/mL85 - 115%< 15%3 ng/mL
RP-HPLC 15 - 90 µg/mL[4]99%[6]< 2%[6]1.103 µg/ml[4]
UV-Visible Spectrophotometry 2 - 12 µg/mL98 - 100.09%< 2%Not specified in the provided abstract

Experimental Protocols

LC-MS/MS Method for Daclatasvir in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add the internal standard solution.

  • Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. Chromatographic Conditions:

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Daclatasvir and the internal standard are monitored.

Alternative Method: RP-HPLC

1. Chromatographic Conditions:

  • Column: Denali C8 (250mm x 4.6mm, 5µ)[4]

  • Mobile Phase: 0.01N KH2PO4 : Acetonitrile (50:50 v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 304 nm[4]

Alternative Method: UV-Visible Spectrophotometry

1. Method Principle:

  • The method is based on the measurement of the absorption of Daclatasvir at its wavelength of maximum absorption (λmax).

  • Solvent: Methanol:water (8:2)

  • λmax: 317 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of Daclatasvir.

validation_parameters Validation Bioanalytical Method Validation (FDA) Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation according to FDA guidelines.

References

A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from one laboratory to another, a process known as inter-laboratory cross-validation or method transfer, is a critical step in pharmaceutical development and manufacturing. This process ensures that a validated analytical procedure will yield consistent and reliable results regardless of the testing site, personnel, or equipment. A robust method transfer provides documented evidence that the receiving laboratory is qualified to perform the method as intended.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Daclatasvir, a direct-acting antiviral agent. The information herein is synthesized from published, validated methods to assist in selecting the appropriate technology and to outline the process for cross-validation between laboratories.

Comparative Data on Validated Daclatasvir Analytical Methods

The following tables summarize the performance characteristics of various validated HPLC and UPLC methods for the quantification of Daclatasvir. This data is essential for establishing acceptance criteria during an inter-laboratory cross-validation study.

Table 1: HPLC Method Performance for Daclatasvir Analysis

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 20-80[1]15-90[1]10-50[2][3]1-5[4]
Correlation Coefficient (r²) ≥ 0.999[1]0.999[1]0.9998[2][3]> 0.999
Accuracy (% Recovery) -100.64%[1]97.95-100.78%[2]99%[4]
Precision (%RSD) < 2%Low %RSD[1]< 2%Intraday: 0.36%, Interday: 0.79%[4]
Limit of Detection (LOD) (µg/mL) ----
Limit of Quantification (LOQ) (µg/mL) -1.103[1]--
Retention Time (min) 2.658[1]2.28[1]3.760 ± 0.01[2][3]3.0 ± 0.1[4]

Table 2: UPLC-MS/MS Method Performance for Daclatasvir Analysis

ParameterMethod 1
Linearity Range (ng/mL) 10.004 - 3001.218[5]
Correlation Coefficient (r²) > 0.99[5]
Accuracy (% Deviation) Within ± 15% (± 20% for LLOQ)[5]
Precision Within ± 15% (± 20% for LLOQ)[5]
Limit of Detection (LOD) -
Limit of Quantification (LOQ) (ng/mL) 10.004[5]
Retention Time (min) Not Specified

Experimental Protocols

The successful analysis of Daclatasvir hinges on optimized chromatographic conditions. Below are detailed experimental protocols for both a conventional HPLC method and a more rapid UPLC method, as derived from established studies.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a composite based on several validated methods for the analysis of Daclatasvir in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.[6]

  • Column: A reversed-phase C18 or C8 column is commonly used. Examples include Hypersil C18 (250 mm x 4.6 mm, 5 µm) or a Waters C8 (250 mm x 4.6 mm, 5 µm).[1][2][6]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For instance, a mobile phase consisting of 0.01N KH2PO4 and Acetonitrile (B52724) in a 50:50 v/v ratio has been shown to be effective.[1] Another option is a 50:50 v/v mixture of acetonitrile and 0.05% o-phosphoric acid.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: A wavelength of 304 nm or 315 nm is often used for detection.[1][2]

  • Column Temperature: The column is typically maintained at ambient temperature or slightly elevated, for example, at 40°C.[2]

  • Injection Volume: The injection volume can range from 10 to 20 µL.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Daclatasvir reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).[2]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 10-50 µg/mL).[2]

    • Sample Preparation: For tablet dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution within the calibration range.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

UPLC methods offer faster analysis times and improved resolution. The following is a general protocol for Daclatasvir analysis.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a tandem mass spectrometer (MS/MS) detector.

  • Column: A sub-2 µm particle size column, such as a Gemini NX 5µ C18 (50 x 2.0mm).[5]

  • Mobile Phase: A gradient mobile phase is often used, for example, consisting of 5 mM Ammonium Formate buffer and Acetonitrile.[5]

  • Flow Rate: The flow rate is typically lower than in HPLC, for example, 0.3-0.4 mL/min.[6]

  • Detection: Mass spectrometric detection in positive ion mode is highly sensitive and selective for Daclatasvir.[5]

  • Column Temperature: Maintained at an elevated temperature for better efficiency.

  • Injection Volume: A smaller injection volume, typically 1 to 5 µL, is used.[6]

  • Standard and Sample Preparation: Similar to HPLC, with dilutions made to achieve concentrations within the UPLC-MS/MS system's linear range (typically in ng/mL).

Visualizing the Cross-Validation Workflow

The cross-validation of an analytical method is a structured process to ensure that a new laboratory can achieve comparable results to the originating laboratory. The following diagrams illustrate a general workflow for this process.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation and Reporting P1 Define Objectives and Scope P2 Select Transfer Approach (e.g., Comparative Testing) P1->P2 P3 Develop and Approve Transfer Protocol P2->P3 P4 Define Acceptance Criteria P3->P4 E4 Both Labs Analyze Samples per Protocol E1 Train Receiving Lab Personnel E2 Qualify Equipment at Receiving Lab E1->E2 E3 Prepare and Distribute Homogeneous Samples E2->E3 E3->E4 D1 Compile Data from Both Labs D2 Statistical Analysis (e.g., t-test, F-test) D1->D2 D3 Compare Results Against Acceptance Criteria D2->D3 D4 Investigate Deviations D3->D4 D5 Prepare Final Transfer Report D4->D5

Caption: A general workflow for the cross-validation of an analytical method between two laboratories.

The following diagram illustrates a typical experimental workflow for the HPLC or UPLC analysis of Daclatasvir.

Daclatasvir_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting S1 Prepare Mobile Phase S2 Prepare Standard Stock Solution S1->S2 S4 Prepare Sample Solution (from bulk or tablets) S1->S4 S3 Prepare Working Standards (Calibration Curve) S2->S3 A1 System Suitability Test A2 Inject Standards A3 Inject Samples A1->A2 A2->A3 D1 Generate Calibration Curve D2 Integrate Peaks and Quantify Sample D1->D2 D3 Calculate Assay and Impurity Levels D2->D3 D4 Generate Final Report D3->D4

References

Comparison of different internal standards for Daclatasvir quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Accurate Quantification of Daclatasvir (B1663022).

The accurate quantification of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of two commonly employed internal standards for Daclatasvir quantification: a stable isotope-labeled (SIL) analogue, Daclatasvir-¹³C₂,²H₆ , and a structurally unrelated compound, Tadalafil .

Quantitative Data Summary

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the key validation parameters for Daclatasvir quantification using Daclatasvir-¹³C₂,²H₆ and Tadalafil as internal standards.

ParameterDaclatasvir-¹³C₂,²H₆Tadalafil
Linearity Range (ng/mL) 10.004 - 3001.218[1]3 - 3000[2]
Accuracy Within ±15% of nominal concentration[1]Fully validated according to FDA guidelines[2]
Precision (RSD) <15%[1]Fully validated according to FDA guidelines[2]
Lower Limit of Quantification (LLOQ) 10.004 ng/mL[1]3 ng/mL[2]
Recovery Data not availableData not available

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are the experimental protocols for Daclatasvir quantification using the two internal standards.

Method 1: Daclatasvir-¹³C₂,²H₆ as Internal Standard

This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard due to its similar physicochemical properties to the analyte, ensuring closely matched behavior during sample processing and analysis.

Sample Preparation: The specific sample preparation method was not detailed in the provided search results. However, a common approach for small molecules in plasma is protein precipitation, followed by centrifugation and dilution of the supernatant.

Liquid Chromatography (LC) Conditions: [1]

Mass Spectrometry (MS) Parameters: [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daclatasvir: m/z 739.28 → 339.20

    • Daclatasvir-¹³C₂,²H₆: m/z 747.43 → 339.17

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/Hr

  • Capillary Voltage: 3.50 KV

Method 2: Tadalafil as Internal Standard

This method employs a structurally unrelated compound, Tadalafil, as the internal standard. This approach can be more cost-effective than using a stable isotope-labeled standard but requires careful validation to ensure it adequately corrects for analytical variability.

Sample Preparation: [2]

  • Extraction Method: Liquid-liquid extraction with methyl tert-butyl ether.

Liquid Chromatography (LC) Conditions: [2]

  • Column: ZorbaxSB-C18 (4.6 × 50 mm, 5 μm)

  • Mobile Phase: Isocratic elution with 5 mm ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v)

  • Flow Rate: 0.7 mL/min

Mass Spectrometry (MS) Parameters: [2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Daclatasvir: m/z 739.4 → 339.27[3]

    • Tadalafil: The specific MRM transition for Tadalafil used in this study was not provided. However, a common transition for Tadalafil is m/z 390.4 → 268.3.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of Daclatasvir in biological samples using an internal standard and LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_result Result start Biological Sample (e.g., Plasma) add_is Add Internal Standard (Daclatasvir-¹³C₂,²H₆ or Tadalafil) start->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporation & Reconstitution supernatant->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification final_result Daclatasvir Concentration quantification->final_result

Experimental workflow for Daclatasvir quantification.

References

A Comparative Guide to Bioanalytical Methods for Daclatasvir: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various bioanalytical methods for the quantification of Daclatasvir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). The focus is on the critical validation parameters of linearity and range. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, from routine quality control to clinical pharmacokinetic studies.

Mechanism of Action of Daclatasvir

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key phosphoprotein essential for viral RNA replication and virion assembly.[1] By binding to the N-terminus of NS5A, Daclatasvir obstructs the protein's interaction with host cell components and viral RNA, thereby preventing the formation of the viral replication complex.[1] This inhibition disrupts the hyperphosphorylation of NS5A, a crucial step for the assembly and release of new, infectious viral particles.[1] Modeling studies suggest that Daclatasvir has two distinct modes of action, efficiently blocking both viral RNA synthesis and virion assembly/secretion.[2]

Daclatasvir_Mechanism_of_Action Daclatasvir Daclatasvir NS5A NS5A Protein Daclatasvir->NS5A Inhibits Replication_Complex Replication_Complex NS5A->Replication_Complex Blocks Replication Complex Formation Virion_Assembly Virion_Assembly NS5A->Virion_Assembly Blocks Virion Assembly

Caption: General workflow for a bioanalytical method validation.

References

Comparative Guide to Robustness Testing of Analytical Methods for Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of robustness testing for various stability-indicating analytical methods, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), used for the determination of Daclatasvir. Robustness testing is a critical component of analytical method validation, ensuring the method's reliability and reproducibility despite small, deliberate variations in parameters. The data presented herein is compiled from published studies to offer a comprehensive resource for method development and validation.

Introduction to Robustness Testing

Robustness testing evaluates an analytical method's capacity to remain unaffected by minor but deliberate variations in its parameters.[1] For Daclatasvir, a potent direct-acting antiviral for Hepatitis C, ensuring the purity and stability of the drug is paramount.[1][2] Analytical methods must be robust enough to consistently separate and quantify Daclatasvir from process-related impurities and degradation products.[1][3] This is often demonstrated through forced degradation studies, which intentionally stress the drug to identify potential degradants and prove the method is stability-indicating.[1][3][4]

Comparison of Analytical Methods

Several RP-HPLC methods have been developed and validated for the analysis of Daclatasvir. The following tables summarize the key chromatographic conditions and robustness parameters from various studies, providing a baseline for comparison.

Table 1: Comparison of Chromatographic Conditions for Daclatasvir Analysis

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Method 1 Hypersil C18 (250 x 4.6 mm, 5 µm)Acetonitrile : 0.05% o-phosphoric acid (50:50 v/v)0.73153.760 ± 0.01[2][4]
Method 2 Inertsil-C18 ODSAcetonitrile : Methanol (70:30 v/v)1.02302.658[5]
Method 3 Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Methanol : Acetonitrile (80:20 v/v)1.0271Not Specified[6]
Method 4 Thermohypersil BDS C18 (150 x 4.6 mm, 5 µm)Methanol : Acetonitrile : Phosphate Buffer pH 3.0 (30:30:40 v/v/v)1.53052.195 ± 0.045[7]
Method 5 Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)0.01M Ammonium acetate (B1210297) pH 3.5 : Methanol (20:80 v/v)1.02847.79[8]
Method 6 C-18 (25 cm x 4.6 mm, 5 µm)Acetonitrile : Phosphate Buffer (40:60 v/v)1.0304~3.0[9]

Table 2: Comparison of Robustness Testing Parameters for Daclatasvir Analysis

Study / ParameterVariationAcceptance CriteriaReference
Nimje et al. Flow Rate: ±10% Wavelength: ±2 nm Mobile Phase Composition: ±2%System suitability parameters should be within acceptable limits.[2]
Saleh et al. Flow Rate: ±0.1 mL/min Wavelength: ±2.0 nm Mobile Phase Composition (Organic): ±1% Temperature: ±2.0 °C Injection Volume: ±1.0 µLNo significant effect on retention times or peak areas.[7]
Anonymous Flow Rate: Variation mentioned Wavelength: ±5 nm Mobile Phase Composition: ±5%RSD for Daclatasvir should not be more than 2%.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for robustness and forced degradation studies based on common practices found in the literature.

Robustness Testing Protocol

The robustness of an analytical method is typically assessed by making small, deliberate changes to the established chromatographic parameters and observing the effect on system suitability tests (e.g., retention time, peak area, tailing factor, theoretical plates).[10]

  • Standard Analysis: Prepare a standard solution of Daclatasvir (e.g., 30 µg/mL) and analyze it using the optimized chromatographic conditions to establish a baseline.[2]

  • Parameter Variation: Individually vary the following parameters:

    • Flow Rate: Adjust the flow rate by ±0.1 mL/min or ±10% of the set value.[2][7]

    • Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous phase by ±1-2%.[2][7]

    • Detection Wavelength: Change the detection wavelength by ±2-5 nm.[2][7]

    • Column Temperature: Modify the column temperature by ±2 °C.[7]

  • Analysis and Evaluation: Inject the standard solution in triplicate for each varied condition.[2] Calculate the system suitability parameters and compare them against the baseline and predefined acceptance criteria (e.g., %RSD < 2%).[10]

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method, ensuring that the drug peak is well-resolved from any degradation products.[4][11]

  • Acid Hydrolysis: A solution of Daclatasvir (e.g., 20 mg in 20 mL of 0.1 N HCl) is refluxed at a specified temperature (e.g., 60 °C) for a defined period (e.g., 4 hours). The sample is then neutralized, diluted, and analyzed.[1][4]

  • Base Hydrolysis: A Daclatasvir solution (e.g., 20 mg in 20 mL of 0.1 N NaOH) is refluxed under similar conditions as acid hydrolysis. The sample is then neutralized, diluted, and analyzed.[1][4]

  • Oxidative Degradation: Daclatasvir is treated with an oxidizing agent (e.g., 20 mg in 30% H₂O₂) and refluxed at 60 °C for approximately 6 hours. The resulting solution is diluted and analyzed.[1][4]

  • Thermal Degradation: The solid Daclatasvir powder is exposed to dry heat (e.g., 105 °C) for a prolonged period (e.g., 24 hours).[1] A solution of the heat-stressed sample is then prepared and analyzed.

  • Photolytic Degradation: A thin layer of solid Daclatasvir powder is exposed to direct sunlight or UV radiation for an extended period (e.g., 10 days) to assess photosensitivity.[4] A solution is then prepared and analyzed.

Visualizing the Workflow

Diagrams are essential for illustrating complex experimental processes. The following flowchart depicts a typical workflow for the robustness testing of an analytical method.

Robustness_Testing_Workflow start Start: Optimized Analytical Method prepare Prepare Standard Solution of Daclatasvir start->prepare baseline Analyze under Normal Conditions (Baseline) prepare->baseline vary_params Deliberately Vary Method Parameters (One at a time) baseline->vary_params flow_rate Flow Rate (e.g., ±10%) vary_params->flow_rate mobile_phase Mobile Phase Composition (e.g., ±2%) vary_params->mobile_phase wavelength Wavelength (e.g., ±2 nm) vary_params->wavelength temperature Temperature (e.g., ±2°C) vary_params->temperature analyze Analyze Triplicate Injections for Each Variation flow_rate->analyze mobile_phase->analyze wavelength->analyze temperature->analyze evaluate Evaluate System Suitability Parameters (%RSD, Tailing, etc.) analyze->evaluate pass Method is Robust evaluate->pass Within Acceptance Criteria fail Method is Not Robust (Re-evaluate/Optimize) evaluate->fail Outside Acceptance Criteria

Caption: Workflow for robustness testing of an analytical method.

References

A Comparative Guide: Protein Precipitation vs. Liquid-Liquid Extraction for Daclatasvir Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal sample preparation method is a critical step in the bioanalysis of antiviral agents like Daclatasvir (B1663022). This guide provides an objective comparison of two common extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform your methodological choices.

The determination of drug concentrations in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The complexity of these matrices, however, necessitates a sample cleanup step to remove interfering substances, primarily proteins, which can compromise the accuracy and reliability of analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Here, we evaluate the performance of protein precipitation and liquid-liquid extraction for the sample preparation of Daclatasvir, a potent direct-acting antiviral agent used in the treatment of Hepatitis C.

Performance Comparison at a Glance

The choice between protein precipitation and liquid-liquid extraction hinges on a balance of recovery, cleanliness of the extract, and procedural simplicity. While both methods can yield high recovery rates for Daclatasvir, they differ in their efficiency at removing matrix components, which can influence analytical sensitivity and column longevity.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery 95 - 98% (using Acetonitrile)[1]97.68 - 104.17% (using Ethyl Acetate (B1210297) or Chloroform)[2][3]
Matrix Effect Generally higher due to co-precipitation of endogenous substances.Generally lower, providing a cleaner extract.
Process Efficiency High-throughput, simple, and rapid.More labor-intensive and time-consuming.
Solvent Consumption Lower volume of organic solvent.Higher volume of organic solvent.
Selectivity Less selective.More selective, depending on the chosen solvent.

Experimental Workflows

To visualize the procedural differences between the two methods, the following diagrams illustrate the typical experimental workflows for the extraction of Daclatasvir from a plasma sample.

PPT_Workflow cluster_ppt Protein Precipitation Workflow plasma Plasma Sample add_acn Add Acetonitrile (B52724) (Precipitating Agent) plasma->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation (PPT) Workflow for Daclatasvir.

LLE_Workflow cluster_lle Liquid-Liquid Extraction Workflow plasma Plasma Sample add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow for Daclatasvir.

Detailed Experimental Protocols

The following protocols are based on validated methods reported in the literature for the extraction of Daclatasvir from human plasma.

Protein Precipitation (PPT) Protocol

This protocol is adapted from a method utilizing acetonitrile for protein precipitation.[1]

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a generalized procedure based on methods using ethyl acetate or chloroform (B151607) as the extraction solvent.[2][3]

  • Sample Preparation: To 500 µL of human plasma in a glass tube, add the internal standard.

  • Extraction: Add 3 mL of the extraction solvent (e.g., ethyl acetate or chloroform).

  • Mixing: Vortex the mixture for 5 minutes to facilitate the extraction of Daclatasvir into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Discussion of Results

Both protein precipitation and liquid-liquid extraction demonstrate high recovery rates for Daclatasvir, a crucial factor for the accurate quantification of the analyte. Studies have reported recoveries of 95-98% for PPT with acetonitrile and slightly higher recoveries of 97.68-104.17% for LLE with solvents like ethyl acetate and chloroform.[1][2][3]

The primary distinction between the two methods lies in the cleanliness of the final extract. LLE is generally more effective at removing endogenous matrix components, such as phospholipids, which can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. While not always providing quantitative data for both, some studies have noted that LLE offers better recoveries and a lower matrix effect compared to PPT.[4] For instance, one study highlighted that better recoveries were achieved with LLE using chloroform compared to other solvents and protein precipitation.[2]

From a practical standpoint, PPT is a simpler and faster technique, making it well-suited for high-throughput analysis. It involves fewer steps and consumes a smaller volume of organic solvents. In contrast, LLE is more labor-intensive, with multiple steps of solvent addition, mixing, and phase separation, and it requires larger volumes of organic solvents.

Conclusion

The choice between protein precipitation and liquid-liquid extraction for Daclatasvir bioanalysis should be guided by the specific requirements of the assay.

  • Protein Precipitation is a suitable option when high throughput and speed are paramount, and the analytical method is robust enough to tolerate a moderate matrix effect. Its simplicity and lower solvent consumption are also advantageous.

  • Liquid-Liquid Extraction is the preferred method when a cleaner extract is necessary to minimize matrix effects and achieve the highest sensitivity and selectivity. While more time-consuming, the superior sample cleanup can lead to more reliable and reproducible results, particularly for assays with low limits of quantification.

Ultimately, the optimal method should be selected after a thorough validation that assesses all relevant parameters, including recovery, matrix effect, precision, and accuracy, in the context of the specific analytical instrumentation and study objectives.

References

A Head-to-Head Battle of Internal Standards: Daclatasvir-¹³C₂,d₆ versus Daclatasvir-d₆ in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards: Daclatasvir-¹³C₂,d₆ and Daclatasvir-d₆. While both are used to compensate for variability in sample preparation and analysis, their isotopic labeling imparts distinct characteristics that can influence assay performance.

This comparison draws upon published experimental data for Daclatasvir-¹³C₂,d₆ and established principles of isotope dilution mass spectrometry to evaluate the theoretical advantages and potential drawbacks of using Daclatasvir-d₆.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. The ideal internal standard co-elutes with the analyte, is isotopically stable, and corrects for matrix effects and procedural losses. Based on available data and analytical chemistry principles, Daclatasvir-¹³C₂,d₆ emerges as the superior choice for the bioanalysis of Daclatasvir. Its combination of carbon-13 and deuterium (B1214612) labeling provides a significant mass difference from the native analyte while maintaining nearly identical physicochemical properties, leading to robust and accurate quantification.

While Daclatasvir-d₆ can be a viable option, it carries a higher intrinsic risk of chromatographic separation (isotope effect) and potential for back-exchange of deuterium atoms, which can compromise data integrity if not meticulously validated.

Quantitative Performance Comparison

A direct, head-to-head experimental comparison between Daclatasvir-¹³C₂,d₆ and Daclatasvir-d₆ was not identified in the searched literature. However, a detailed bioanalytical method validation for Daclatasvir using Daclatasvir-¹³C₂,d₆ has been published, providing a benchmark for its performance. The data for Daclatasvir-d₆ is presented based on theoretical expectations for deuterated standards.

Performance ParameterDaclatasvir-¹³C₂,d₆Daclatasvir-d₆Rationale & Implications
Linearity (ng/mL) 10.004 - 3001.218[1]Not available in searched literatureA wide linear range is crucial for quantifying analyte concentrations across various study samples.
Intra-day Precision (%CV) ≤ 15%[1]Not available in searched literatureLower %CV indicates higher reproducibility of the method within a single day.
Inter-day Precision (%CV) ≤ 15%[1]Not available in searched literatureLow inter-day %CV demonstrates the method's robustness across different days.
Accuracy (% Nominal) 85-115%[1]Not available in searched literatureAccuracy reflects how close the measured value is to the true value.
Recovery Consistent and reproducible (data not specified)[1]Not available in searched literatureHigh and consistent recovery ensures that the extraction process is efficient and not a source of variability.
Matrix Effect Investigated and found to be acceptable[1]Potentially variableThe ideal internal standard should experience the same matrix effects as the analyte.
Chromatographic Co-elution Near-perfect co-elution expectedPotential for slight chromatographic shiftCo-elution is critical for accurate compensation of matrix effects.
Isotopic Stability HighGenerally lower than ¹³C-labeled standards¹³C labels are less prone to back-exchange with protons from the solvent compared to deuterium labels.

Theoretical and Practical Considerations

Daclatasvir-¹³C₂,d₆: The Gold Standard

The dual labeling of Daclatasvir-¹³C₂,d₆ with both carbon-13 and deuterium provides a substantial mass shift from the unlabeled analyte, minimizing the risk of isotopic cross-talk. More importantly, the incorporation of ¹³C atoms into the carbon skeleton of the molecule does not significantly alter its polarity or hydrophobicity. This results in near-identical chromatographic behavior to Daclatasvir, ensuring that both compounds experience the same analytical conditions, including matrix effects, from extraction to detection. The published data for a method using Daclatasvir-¹³C₂,d₆ demonstrates high precision and accuracy, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.[1]

Daclatasvir-d₆: A Viable but Potentially Compromised Alternative

Deuterated internal standards like Daclatasvir-d₆ are widely used due to their lower cost of synthesis. However, they are not without their drawbacks. The "isotope effect," resulting from the slightly stronger C-D bond compared to the C-H bond, can lead to a slight difference in retention time on a chromatographic column, with the deuterated compound often eluting slightly earlier than the native analyte. This separation can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting matrix components at the point of ionization, potentially leading to inaccurate quantification.

Furthermore, deuterium atoms, especially those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the sample matrix or solvents. This can compromise the isotopic purity of the internal standard and lead to erroneous results. While the stability of the deuterium labels on Daclatasvir-d₆ would need to be experimentally verified, the risk is inherently higher than with ¹³C-labeling.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Daclatasvir in human plasma using a stable isotope-labeled internal standard, based on a published method for Daclatasvir-¹³C₂,d₆.[1]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (either Daclatasvir-¹³C₂,d₆ or Daclatasvir-d₆ in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Waters Acquity UPLC or equivalent

  • Column: Gemini NX C18 (50 x 2.0 mm, 5 µm) or equivalent

  • Mobile Phase A: 5 mM Ammonium Formate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.300 mL/min

  • Gradient: A gradient elution program should be optimized to ensure sufficient separation of Daclatasvir from endogenous plasma components.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ MS or a comparable triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for Comparison):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DaclatasvirTo be determined empiricallyTo be determined empirically
Daclatasvir-¹³C₂,d₆Precursor + 8Product ion(s) of Daclatasvir-¹³C₂,d₆
Daclatasvir-d₆Precursor + 6Product ion(s) of Daclatasvir-d₆

Visualizing the Workflow

The following diagrams illustrate the key processes in the evaluation and use of these internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike Internal Standard (Daclatasvir-¹³C₂,d₆ or Daclatasvir-d₆) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation inject->chroma ms_detect Mass Spectrometric Detection (MRM) chroma->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Daclatasvir quantification.

logical_comparison cluster_d6 Daclatasvir-d₆ (Deuterated) cluster_13Cd6 Daclatasvir-¹³C₂,d₆ (Mixed Label) IS_Choice Choice of Internal Standard for Daclatasvir Analysis d6_node Potential for: - Chromatographic Shift (Isotope Effect) - Isotopic Instability (D-H Exchange) IS_Choice->d6_node c13d6_node Advantages: - Near-perfect Co-elution - High Isotopic Stability IS_Choice->c13d6_node outcome_d6 Higher risk of inaccurate quantification if not properly validated. d6_node->outcome_d6 Leads to... outcome_c13d6 Higher accuracy and robustness of the bioanalytical method. c13d6_node->outcome_c13d6 Leads to...

Caption: Key performance differences between the internal standards.

Conclusion and Recommendation

For the development of a robust, accurate, and reliable bioanalytical method for the quantification of Daclatasvir, Daclatasvir-¹³C₂,d₆ is the highly recommended internal standard . The experimental evidence demonstrates its suitability in meeting the rigorous standards for method validation.[1] Its physicochemical properties, closely mimicking those of the native analyte, ensure superior performance in compensating for analytical variability, particularly matrix effects.

While Daclatasvir-d₆ may present a more cost-effective option, researchers must be cognizant of the potential for chromatographic shifts and isotopic instability. A thorough and rigorous validation is essential to ensure that these potential liabilities do not compromise the quality and accuracy of the generated data. For pivotal studies where data integrity is of utmost importance, the investment in a higher-quality, mixed-isotope labeled internal standard like Daclatasvir-¹³C₂,d₆ is well-justified.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Daclatasvir-13C2,d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of Daclatasvir-13C2,d6, a stable isotope-labeled compound used in research. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. Daclatasvir is a potent antiviral compound, and while its isotopically labeled form is used in research quantities, it should be handled with care as a potentially hazardous substance.[1]

Chemical and Safety Data Overview

PropertyValue/InformationSource
Chemical Name This compound[2]
Molecular Formula C38¹³C₂H₄₄D₆N₈O₆[2]
Molecular Weight 746.90 g/mol [2]
Known Hazards Harmful if swallowed.[3][4] May cause respiratory irritation.[4][5] Causes skin and serious eye irritation.[4]
Primary Route of Exposure Ingestion, Inhalation, Skin/Eye Contact[5][6]
Storage Store at -20°C for long-term stability.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chemical waste, must comply with federal, state, and local regulations.[7][8] The following protocol outlines the necessary steps for safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling this compound.[4][5]

2. Waste Collection:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.[8][9] The container must be compatible with the solvent used.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous chemical waste in a designated container.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Indicate the approximate concentration and the solvent used for liquid waste.

  • Affix the date when the waste was first added to the container.[9]

4. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[10][11]

  • Ensure containers are kept closed except when adding waste.[8][9]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[7][11]

5. Disposal of Empty Containers:

  • Empty containers of this compound must be triple-rinsed with a suitable solvent.[9][10]

  • The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates for non-acutely toxic chemicals may be disposed of according to institutional guidelines, but collecting all rinsates as hazardous waste is a best practice.

  • After rinsing, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass recycling).[10]

6. Arranging for Waste Pickup:

  • Once a waste container is full or has been in storage for a designated period (typically not exceeding six to twelve months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10][11]

7. Spill and Exposure Procedures:

  • Spill: In case of a spill, evacuate the area if necessary. Wear appropriate PPE, absorb the spill with an inert material, and collect it in a sealed container for disposal as hazardous waste.[5]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[5][12]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][12]

  • Ingestion: Rinse mouth with water and consult a physician immediately. Do not induce vomiting.[5][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_rinsate Rinsate Management cluster_final_disposal Final Disposal Path Start This compound Material Unused Unused/Expired Product Start->Unused Liquid Contaminated Solution Start->Liquid Solid_Contaminated Contaminated Labware (Gloves, Tips) Start->Solid_Contaminated Empty Empty Original Container Start->Empty Collect_Solid Collect in Labeled Hazardous Waste Container Unused->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid->Collect_Liquid Solid_Contaminated->Collect_Solid Triple_Rinse Triple Rinse Container Empty->Triple_Rinse Store_Waste Store in Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate First (or all) rinsate Dispose_Container Dispose of Defaced Rinsed Container Triple_Rinse->Dispose_Container After rinsing & defacing Collect_Rinsate->Collect_Liquid EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Daclatasvir-13C2,d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Daclatasvir-13C2,d6, a labeled version of the potent antiviral agent Daclatasvir. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Daclatasvir is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is essential to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[2]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.[2]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.[1][2]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents inhalation of aerosolized particles of the antiviral agent.[2]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.[2]

Operational Plan: Handling and Experimental Workflow

All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood or a certified Class II Biosafety Cabinet (BSC), to provide personnel, product, and environmental protection.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Reconstitution: Handle the solid compound with care to avoid generating dust. If weighing, do so in a ventilated enclosure. When reconstituting, add the solvent slowly to the vial to avoid splashing.

  • Experimental Use: During experimental procedures, handle all solutions containing this compound with caution. Avoid direct contact and aerosol generation.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable disinfectant.

  • Doffing PPE: Remove PPE in the designated area, ensuring not to self-contaminate. Dispose of all single-use PPE as hazardous waste.

Below is a diagram illustrating the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weighing/Reconstitution in Ventilated Enclosure prep_area->handle_weigh Proceed to handling handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon Proceed to cleanup cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste Dispose of Waste cleanup_ppe->cleanup_waste

Caption: Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials must be treated as hazardous.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.[2]
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[2]
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.[2]

Below is a diagram illustrating the waste disposal pathway for this compound.

Waste Disposal Pathway for this compound cluster_generation Waste Generation cluster_collection Collection cluster_treatment Treatment & Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Labeled Biohazard Bag solid_waste->solid_container liquid_waste Liquid Waste (Solutions, etc.) liquid_container Sealed, Leak-proof Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, etc.) sharps_container Puncture-resistant Container sharps_waste->sharps_container autoclave_incinerate Autoclave & Incinerate solid_container->autoclave_incinerate chemical_disinfect Chemical Disinfection & Institutional Disposal liquid_container->chemical_disinfect sharps_container->autoclave_incinerate

Caption: Waste Disposal Pathway for this compound

First-Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

It is imperative that all personnel handling this compound are familiar with these safety procedures and have access to the necessary safety equipment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.